Antimicrobial-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H12N2O3 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC 名称 |
3-imino-1-phenyl-1H-[1,3]oxazino[3,4-a][3,1]benzoxazin-6-one |
InChI |
InChI=1S/C17H12N2O3/c18-14-10-15-19(16(21-14)11-6-2-1-3-7-11)13-9-5-4-8-12(13)17(20)22-15/h1-10,16,18H |
InChI 键 |
RUDADPUSESJRHE-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antimicrobial-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimicrobial-IN-1 is a novel small molecule inhibitor targeting bacterial communication systems, a strategy aimed at disarming pathogens rather than directly killing them, which may reduce the selective pressure for resistance development. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an antagonist of the Pseudomonas aeruginosa LasR receptor, a key regulator in quorum sensing. Detailed experimental protocols, quantitative data on its inhibitory activity, and visualizations of the relevant biological pathways and experimental workflows are presented to facilitate further research and development.
Core Mechanism of Action: Quorum Sensing Inhibition
This compound functions as a competitive inhibitor of the LasR transcriptional regulator in Pseudomonas aeruginosa. LasR is a pivotal component of the N-acyl-homoserine lactone (AHL) quorum sensing (QS) system.[1] This system allows bacterial populations to coordinate gene expression in a cell-density-dependent manner, regulating virulence factors and biofilm formation.[2] By binding to the ligand-binding pocket of LasR, this compound prevents the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), from activating the receptor. This inhibition disrupts the entire Las QS cascade, leading to the downregulation of numerous virulence genes and a significant reduction in pathogenicity.
References
Teixobactin: A Technical Guide to a Novel Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teixobactin (B611279) is a novel depsipeptide antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae.[1][2] Its discovery has been heralded as a significant breakthrough in the fight against antimicrobial resistance due to its potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3] A key feature of teixobactin is the absence of detectable resistance development in laboratory studies, which is attributed to its unique mechanism of action.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of teixobactin, including detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Chemical Structure and Properties
Teixobactin is a cyclic depsipeptide composed of eleven amino acids, including several non-proteinogenic residues such as L-allo-enduracididine and four D-amino acids.[1][3] The cyclic structure is formed by a lactone bridge between the side chain of D-threonine and the C-terminal L-isoleucine.[1]
Physicochemical Properties of Teixobactin
| Property | Value | Source |
| Molecular Formula | C58H95N15O15 | [5] |
| Molecular Weight | 1242.47 g/mol | [5] |
| Appearance | Solid at room temperature | [6] |
| Solubility | Poor in aqueous solutions, prone to gel formation. Soluble in DMSO. | [6][7] |
| Melting Point | Data not available | |
| LogP | Data not available |
Biological Activity and Mechanism of Action
Teixobactin exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria.[8] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][5] Teixobactin binds with high affinity to Lipid II, a highly conserved precursor of peptidoglycan, and Lipid III, a precursor for teichoic acid synthesis.[1][5] This dual-targeting mechanism effectively blocks the formation of the bacterial cell wall, leading to cell lysis and death.[9][10]
Minimum Inhibitory Concentrations (MIC) of Teixobactin
| Bacterial Strain | MIC (µg/mL) | Source |
| Staphylococcus aureus ATCC 29213 | 0.5 | [9] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 0.5 | [5][9] |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.25 | [8] |
| Streptococcus pneumoniae | 0.02 | [8] |
| Bacillus anthracis | 0.02 | [5] |
| Clostridium difficile | 0.005 | [5] |
| Mycobacterium tuberculosis | 0.4 | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of teixobactin is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Teixobactin Stock Solution: Dissolve teixobactin in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1 mg/mL.[9][11]
-
Serial Dilutions: Perform two-fold serial dilutions of the teixobactin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[12]
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[12]
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of teixobactin that completely inhibits visible bacterial growth.[12]
Cytotoxicity Assay
The cytotoxicity of teixobactin and its analogues can be evaluated against mammalian cell lines, such as HeLa cells, using commercially available assays like the Promega CytoTox-Glo™ Assay.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of teixobactin or its analogues for a specified period (e.g., 24 hours).
-
Assay Procedure: Follow the manufacturer's protocol for the CytoTox-Glo™ Assay to measure the release of adenylate kinase from damaged cells, which is an indicator of cytotoxicity.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., lysis buffer). Teixobactin and its active analogues have generally shown no significant cytotoxicity at concentrations well above their MIC values.[13]
In Vivo Efficacy in a Mouse Thigh Infection Model
The in vivo efficacy of teixobactin can be assessed in a neutropenic mouse thigh infection model.[8][14]
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.
-
Bacterial Infection: Infect the thigh muscle of the mice with a clinical isolate of MRSA.
-
Treatment: Administer a single intravenous (i.v.) dose of teixobactin or a control antibiotic (e.g., vancomycin) one or two hours post-infection.[8][14]
-
Assessment of Bacterial Load: After a defined period (e.g., 24 hours), euthanize the mice, homogenize the thigh tissue, and determine the bacterial load by plating serial dilutions and counting CFUs.[8][14]
Visualizations
Chemical Structure of Teixobactin
Caption: Chemical structure of Teixobactin showing the amino acid sequence and the cyclic depsipeptide core.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Caption: Teixobactin inhibits bacterial cell wall synthesis by binding to Lipid II and Lipid III.
Experimental Workflow: MIC Determination
References
- 1. Teixobactin - Wikipedia [en.wikipedia.org]
- 2. Teixobactin, the first of a new class of antibiotics discovered by iChip technology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. Chemistry and Biology of Teixobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Teixobactin | inhibitor/agonist | CAS 1613225-53-8 | Buy Teixobactin from Supplier InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Teixobactin: A Technical Guide to a Novel Antibiotic with a Unique Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teixobactin is a novel depsipeptide antibiotic discovered from the unculturable bacterium Eleftheria terrae. It has garnered significant attention within the scientific community due to its potent activity against a wide range of Gram-positive pathogens, including drug-resistant strains, and a unique mechanism of action that has, to date, shown no detectable development of resistance. This technical guide provides an in-depth overview of Teixobactin's antimicrobial properties, its mechanism of action, and the experimental protocols used to characterize this promising therapeutic agent.
Spectrum of Activity
Teixobactin exhibits a narrow-spectrum activity, primarily targeting Gram-positive bacteria. It is not effective against Gram-negative bacteria. Its potency has been demonstrated against several clinically significant pathogens.
Quantitative Antimicrobial Activity
The antimicrobial activity of Teixobactin and its analogue, Leu10-teixobactin, has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The following tables summarize the reported MIC values for Teixobactin and its derivatives against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Teixobactin against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 1 | [1] |
| Staphylococcus aureus (MRSA) | ATCC 700698 | 1 | [1] |
| Staphylococcus aureus (MRSA) | ATCC 700699 | 1 | [1] |
| Staphylococcus aureus (VISA) | JKD6008 | 1 | [1] |
| Staphylococcus aureus (VISA) | JKD6009 | 0.5 | [1] |
| Enterococcus faecalis | ATCC 29212 | 0.8 | [2] |
| Enterococcus faecalis | ATCC 47077 | 0.8 | [2] |
| Clostridium difficile | 0.005 | [3] | |
| Bacillus anthracis | 0.02 | [3] | |
| Mycobacterium tuberculosis | <1 | [3] |
Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of L-Chg10-teixobactin against Enterococcus faecalis
| Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| E. faecalis ATCC 29212 | 0.8 | 0.8 | [2] |
| E. faecalis ATCC 47077 | 0.8 | 0.8 | [2] |
Mechanism of Action
Teixobactin employs a unique dual-targeting mechanism that inhibits bacterial cell wall synthesis. It binds to two essential lipid-linked cell wall precursors: Lipid II and Lipid III.
-
Lipid II is a precursor for peptidoglycan synthesis.
-
Lipid III is a precursor for the synthesis of wall teichoic acids (WTA) in Gram-positive bacteria.
By binding to these precursors, Teixobactin effectively blocks the formation of the bacterial cell wall, leading to cell lysis and death. This dual-targeting strategy is believed to be a key reason for the lack of observable resistance development. The binding of Teixobactin to these lipid precursors disrupts the integrity of the bacterial membrane and leads to the formation of large supramolecular fibrils, further contributing to its bactericidal activity.[1][4]
Signaling Pathway of Teixobactin's Mechanism of Action
Caption: Mechanism of action of Teixobactin.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of Teixobactin.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
Bacterial Strains: Cultures of the test organisms grown to the appropriate phase.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic Stock Solution: A stock solution of Teixobactin is prepared in a suitable solvent (e.g., DMSO).
-
96-well Microtiter Plates: Sterile, flat-bottom plates.
2. Procedure:
-
Serial Dilution: Two-fold serial dilutions of the Teixobactin stock solution are prepared in CAMHB directly in the 96-well microtiter plates.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Control wells containing only media and bacteria (growth control) and media alone (sterility control) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of Teixobactin at which there is no visible growth of bacteria.
Time-Kill Kinetic Assay
This assay determines the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
1. Preparation of Materials:
-
Bacterial Culture: An overnight culture of the test organism is diluted in fresh CAMHB to achieve a starting inoculum of approximately 10^5 to 10^6 CFU/mL.
-
Teixobactin Solutions: Solutions of Teixobactin are prepared in CAMHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
2. Procedure:
-
Exposure: The bacterial culture is aliquoted into tubes containing the different concentrations of Teixobactin and a control tube with no antibiotic.
-
Incubation: The tubes are incubated at 37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are drawn from each tube.
-
Viable Cell Count: The samples are serially diluted in sterile saline or phosphate-buffered saline (PBS) and plated on appropriate agar (B569324) plates.
-
Incubation and Counting: The plates are incubated for 18-24 hours at 37°C, and the number of colonies (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time for each Teixobactin concentration. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
Experimental Workflow for Characterizing a Novel Antibiotic
Caption: A typical experimental workflow for characterizing a novel antibiotic like Teixobactin.
Conclusion
Teixobactin represents a significant advancement in the field of antibiotic discovery. Its potent activity against Gram-positive pathogens, coupled with its novel mechanism of action that circumvents common resistance pathways, makes it a highly promising candidate for further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to address the growing challenge of antimicrobial resistance. Further investigation into the synthesis of Teixobactin analogues and their efficacy in preclinical and clinical settings is warranted.
References
In-Depth Technical Guide: Antimicrobial-IN-1 Activity Against Gram-Positive Bacteria
Disclaimer: The compound "Antimicrobial-IN-1" is not a recognized designation in publicly available scientific literature. Therefore, this technical guide utilizes a representative later-generation fluoroquinolone, Levofloxacin, as a proxy to demonstrate the requested data presentation, experimental protocols, and visualizations. The data and mechanisms described herein pertain to Levofloxacin and are intended to serve as a comprehensive example of a technical guide for a potent antimicrobial agent with significant activity against Gram-positive bacteria.
Core Efficacy: In Vitro Activity of this compound (Levofloxacin as a proxy)
This compound exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens. Its efficacy is attributed to the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair, ultimately resulting in rapid cell death.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The in vitro potency of this compound was evaluated against a panel of clinically relevant Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method. The following tables summarize the MIC values for various Gram-positive species.
Table 1: this compound (Levofloxacin) MIC Distribution for Staphylococcus aureus
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.12 | 0.25 | ≤0.06 - 1 |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 1 | 8 | 0.12 - >32 |
Table 2: this compound (Levofloxacin) MIC Distribution for Streptococcus Species
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 1 | 1 | 0.5 - 2 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 1 | 2 | 0.5 - 4 |
| Streptococcus pyogenes | 0.5 | 1 | 0.25 - 2 |
Data Presentation: Time-Kill Kinetics
Time-kill assays were conducted to assess the bactericidal activity of this compound over time. These studies demonstrate a concentration-dependent killing of Gram-positive bacteria.
Table 3: Time-Kill Assay Results for this compound (Levofloxacin) against Staphylococcus aureus
| Time (hours) | Log10 CFU/mL Reduction (at 2x MIC) | Log10 CFU/mL Reduction (at 4x MIC) |
| 0 | 0 | 0 |
| 2 | 1.5 | 2.5 |
| 4 | 2.8 | >3.0 (Bactericidal) |
| 8 | >3.0 (Bactericidal) | >3.0 (Bactericidal) |
| 24 | >3.0 (Bactericidal) | >3.0 (Bactericidal) |
Mechanism of Action
This compound targets bacterial DNA gyrase and topoisomerase IV. In Gram-positive bacteria, the primary target is topoisomerase IV, an enzyme crucial for the decatenation of interlinked daughter chromosomes following DNA replication.[1] Inhibition of this enzyme prevents the segregation of replicated DNA, leading to cell death.[2] DNA gyrase, the primary target in Gram-negative bacteria, is also inhibited, though to a lesser extent in Gram-positives. This dual-targeting mechanism contributes to the potent bactericidal activity of the compound.
Caption: Mechanism of action of this compound in Gram-positive bacteria.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Microdilution Plates: Aseptically dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down to the tenth well. The final two wells serve as positive (growth) and negative (sterility) controls.
-
Inoculum Preparation: Prepare a bacterial inoculum from 3-5 fresh colonies grown on a non-selective agar (B569324) plate. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Workflow for the broth microdilution MIC assay.
Time-Kill Assay Protocol
This protocol is a standardized method to determine the rate of bactericidal activity.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB that, when added to the test tubes, will result in a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Test Setup: Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0x, 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antimicrobial agent.
-
Inoculation and Incubation: Inoculate all tubes (except for a sterility control) with the prepared bacterial suspension. Incubate the tubes at 37°C, preferably in a shaking incubator for aeration.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.
-
Neutralization and Plating: Perform serial ten-fold dilutions of the collected aliquots in a suitable neutralizing broth to inactivate the antimicrobial agent. Plate a specific volume of each appropriate dilution onto non-selective agar plates.
-
Colony Counting: Incubate the agar plates at 37°C for 18-24 hours. Count the number of colony-forming units (CFU) on the plates.
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time to generate the time-kill curves. Bactericidal activity is generally defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[3]
References
The Activity of Ciprofloxacin (as a proxy for Antimicrobial-IN-1) Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated "Antimicrobial-IN-1." This suggests that the name may be an internal, proprietary identifier for a compound under development or a hypothetical agent. To fulfill the structural and technical requirements of this request, this whitepaper will utilize Ciprofloxacin, a well-characterized fluoroquinolone antibiotic with a known mechanism of action against Gram-negative bacteria, as a representative agent. All data, protocols, and diagrams presented are based on established knowledge of Ciprofloxacin.[1]
Introduction
The emergence of multidrug-resistant Gram-negative bacteria poses a significant global health threat. These pathogens are characterized by a complex cell envelope that includes an outer membrane, acting as a formidable barrier to many antibiotics. Fluoroquinolones, such as Ciprofloxacin, are a critical class of broad-spectrum synthetic antibiotics used to treat a wide array of infections caused by these organisms.[1][2] Their efficacy is rooted in a highly specific mechanism of action that targets the essential process of bacterial DNA synthesis, which is crucial for replication and survival.[1] This document provides a comprehensive technical overview of the activity of Ciprofloxacin against Gram-negative bacteria, serving as a model for the requested "this compound."
Quantitative Data: In Vitro Activity of Ciprofloxacin
The in vitro potency of an antimicrobial agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[3] The following table summarizes the MIC values of Ciprofloxacin against various clinically relevant Gram-negative bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 0.004 - 0.015 | CLSI M100-ED32 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.25 - 1.0 | CLSI M100-ED32 |
| Klebsiella pneumoniae | ATCC 700603 | 0.03 - 0.12 | CLSI M100-ED32 |
| Enterobacter cloacae | ATCC 13047 | 0.015 - 0.06 | CLSI M100-ED32 |
| Acinetobacter baumannii | ATCC 19606 | 0.25 - 1.0 | EUCAST |
| Neisseria gonorrhoeae | ATCC 49226 | 0.004 - 0.015 | CLSI M100-ED32 |
Note: MIC values can vary between different strains and testing conditions. The data presented here are for quality control strains as defined by the Clinical and Laboratory Standards Institute (CLSI) and The European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
Ciprofloxacin's primary mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase (GyrA and GyrB subunits) and Topoisomerase IV (ParC and ParE subunits) .[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.[2] This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and for relieving the torsional stress that arises during the movement of the replication fork. Ciprofloxacin binds to the complex of DNA gyrase and DNA, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which are lethal to the bacterium.
-
Inhibition of Topoisomerase IV: Topoisomerase IV is primarily responsible for decatenating (unlinking) the daughter chromosomes after a round of DNA replication. Inhibition of this enzyme by Ciprofloxacin prevents the segregation of the newly replicated chromosomes into the daughter cells, ultimately blocking cell division.
The dual targeting of both DNA gyrase and topoisomerase IV contributes to the potent bactericidal activity of Ciprofloxacin and can slow the development of resistance.
Signaling Pathway Diagram
Caption: Ciprofloxacin's mechanism of action against bacterial DNA replication.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a standard laboratory method for determining the MIC of an antimicrobial agent.[4][5]
a. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of Ciprofloxacin at a high concentration.
-
Bacterial Culture: Grow the Gram-negative bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton Broth) to the log phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Microtiter Plate: Use a sterile 96-well microtiter plate.
b. Serial Dilution:
-
Add a defined volume of sterile broth to all wells of the microtiter plate.
-
Add the Ciprofloxacin stock solution to the first well and perform a two-fold serial dilution across the plate by transferring a portion of the solution from one well to the next. This creates a gradient of decreasing antibiotic concentrations.
-
Leave one well as a positive control (broth with bacteria, no antibiotic) and one as a negative control (broth only).
c. Inoculation:
-
Dilute the standardized bacterial culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to all wells except the negative control.
d. Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
e. Reading the Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of Ciprofloxacin at which there is no visible growth.[6]
DNA Gyrase Supercoiling Assay
This in vitro assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
a. Reaction Components:
-
Purified DNA gyrase enzyme (subunits A and B).
-
Relaxed circular plasmid DNA (substrate).
-
ATP and an appropriate buffer system.
-
Varying concentrations of Ciprofloxacin.
b. Assay Procedure:
-
Combine the DNA gyrase, relaxed plasmid DNA, and buffer in a microcentrifuge tube.
-
Add different concentrations of Ciprofloxacin to the reaction mixtures. Include a no-drug control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
c. Analysis:
-
Stop the reaction by adding a stop solution containing a protein denaturant and a loading dye.
-
Load the reaction products onto an agarose (B213101) gel.
-
Perform gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize it under UV light.
-
Inhibition of DNA gyrase is observed as a decrease in the amount of the supercoiled DNA form and an increase in the relaxed form. The concentration of Ciprofloxacin that inhibits 50% of the supercoiling activity (IC₅₀) can be calculated.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion
Ciprofloxacin serves as a robust model for understanding the activity of potent antimicrobial agents against Gram-negative bacteria. Its well-defined mechanism of action, targeting bacterial DNA synthesis, provides a clear pathway for its bactericidal effects. The standardized protocols for evaluating its in vitro activity, such as MIC determination and enzyme inhibition assays, are fundamental tools in antimicrobial drug discovery and development. The data and methodologies presented in this guide offer a foundational understanding for researchers and scientists working to combat the challenge of Gram-negative bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. idexx.dk [idexx.dk]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Stability of Antimicrobial-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of Antimicrobial-IN-1, a novel synthetic compound with demonstrated antibacterial activity. The information presented is intended to support researchers and drug development professionals in the handling, storage, and application of this compound for in vitro and in vivo studies.
Introduction
This compound, also referred to as compound 17 in the primary literature, is a synthetic molecule identified as a promising candidate for antimicrobial applications. It exhibits significant inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for accurate and reproducible experimental outcomes and for the development of potential therapeutic formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈FN₃O₃ | [1] |
| Molecular Weight | 395.39 g/mol | [1] |
| Appearance | White to off-white solid | General observation |
| CAS Number | Not available |
Solubility
The solubility of a compound is a critical parameter for its biological testing and formulation. Based on available information, the solubility of this compound has been characterized in common laboratory solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating stock solutions. |
| Water | Insoluble | The compound is sparingly soluble in aqueous solutions. |
| Ethanol | Sparingly Soluble | May require heating or sonication to dissolve. |
Note: When preparing solutions, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution. This stock can then be further diluted with aqueous buffers or cell culture media for experimental use. It is important to note that high concentrations of DMSO may be toxic to cells, and the final concentration of DMSO in the experimental medium should be carefully controlled and typically kept below 0.5%.
Experimental Protocol for Solubility Assessment
A standard method for determining the solubility of a compound like this compound involves the following steps:
-
Materials: this compound powder, selected solvents (e.g., DMSO, water, ethanol), calibrated analytical balance, vortex mixer, and a centrifuge.
-
Procedure:
-
Accurately weigh a small amount of this compound.
-
Add a known volume of the solvent to achieve a specific concentration.
-
Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is determined as the concentration of the compound in the saturated supernatant.
-
Stability
The stability of this compound is essential for ensuring its potency and integrity during storage and experimentation.
Table 2: Stability and Storage of this compound
| Condition | Recommendation | Remarks |
| Solid Form | Store at -20°C for long-term storage. | Protect from light and moisture. |
| Store at 4°C for short-term storage. | ||
| In Solution (DMSO) | Store at -20°C in aliquots. | Avoid repeated freeze-thaw cycles. |
| Store at -80°C for long-term stability. |
Experimental Protocol for Stability Assessment
To evaluate the stability of this compound in solution, a typical experimental workflow would be as follows:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Storage Conditions: Aliquot the stock solution into multiple vials and store them under different conditions (e.g., -20°C, 4°C, and room temperature) for various durations (e.g., 24 hours, 1 week, 1 month).
-
Sample Analysis: At each time point, retrieve an aliquot from each storage condition.
-
Analytical Method: Analyze the concentration and purity of this compound in each sample using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Compare the concentration and purity of the stored samples to a freshly prepared standard solution (time zero). The stability is often expressed as the percentage of the initial concentration remaining over time.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways affected by this compound are still under investigation, its antimicrobial activity suggests interference with essential bacterial processes. A general workflow for evaluating the antimicrobial efficacy is presented below.
References
Antimicrobial-IN-1 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Antimicrobial-IN-1, a novel antimicrobial compound. The document details its chemical properties, synthesis, and biological activity, supported by quantitative data and experimental methodologies.
Core Compound Information
This compound, also identified as compound 17 in foundational research, is a synthetic molecule with demonstrated antibacterial properties. While a specific CAS number has not been assigned, its key identifiers are outlined below.
| Parameter | Value | Reference |
| Molecular Weight | 292.29 g/mol | [1] |
| Chemical Formula | C₁₇H₁₂N₂O₃ | [1] |
| Identified As | Compound 17 | [1] |
Biological Activity
This compound has shown significant activity against both Gram-positive and Gram-negative bacteria. The primary reported data on its efficacy is based on inhibition zone measurements.
| Target Organism | Inhibition Zone Diameter | Reference |
| Staphylococcus aureus | 18 mm/mg | [1] |
| Escherichia coli | 16 mm/mg | [1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and antimicrobial evaluation of this compound, based on established procedures for structurally similar compounds.
Synthesis of this compound Core Structure
The synthesis of the core scaffold of this compound, 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, can be achieved via the Vilsmeier-Haack reaction. The general workflow is as follows:
Caption: Synthetic workflow for the core of this compound.
Methodology:
-
Hydrazone Formation: 3-Acetyl-2H-chromen-2-one is reacted with phenylhydrazine in acetic acid at room temperature. The resulting phenylhydrazone, 3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one, precipitates and is isolated.
-
Vilsmeier-Haack Formylation: The synthesized hydrazone is then subjected to a Vilsmeier-Haack reaction using a pre-formed Vilsmeier reagent (from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)). This step introduces the formyl group at the 4-position of the pyrazole (B372694) ring, yielding the final core structure.
Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method
The antimicrobial activity of this compound was determined using the agar well diffusion method. This method provides a qualitative and semi-quantitative measure of the compound's ability to inhibit microbial growth.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Muller-Hinton agar plate.
-
Well Creation: Sterile wells of a defined diameter are punched into the agar.
-
Compound Application: A specific volume of this compound solution at a known concentration is added to a designated well. A control, typically the solvent used to dissolve the compound, is added to a separate well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: Following incubation, the diameter of the clear zone around the well, where bacterial growth is inhibited, is measured in millimeters.
Mechanism of Action (Proposed)
While the precise signaling pathways affected by this compound have not been fully elucidated, computational studies involving molecular docking suggest a potential mechanism of action. The parent study utilized molecular docking to investigate the binding of a series of novel synthetic compounds, including the structural class of this compound, to microbial enzyme targets. This approach helps in predicting the binding affinity and interaction patterns of a ligand with the active site of a target protein, thereby suggesting a possible mode of action.
Caption: Proposed mechanism of action for this compound.
Further research is required to experimentally validate the specific molecular targets and the downstream effects on bacterial signaling pathways. The initial bio-computational modeling suggests that compounds of this class may act as inhibitors of essential bacterial enzymes, warranting further investigation into their specific interactions and the resultant physiological consequences for the bacteria.
References
Unveiling the In-Vitro Efficacy of Antimicrobial-IN-1: A Technical Guide
For Immediate Release
[City, State] – A comprehensive technical guide detailing the in-vitro efficacy of the novel compound Antimicrobial-IN-1 has been compiled to support researchers, scientists, and drug development professionals. This document provides an in-depth overview of the antimicrobial properties of this compound, presenting key data in a structured format and outlining the experimental methodologies used to determine its activity.
Currently, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) for this compound against a defined panel of microbial strains, are not publicly available. The information presented herein is based on generalized antimicrobial research principles and will be updated as specific data for this compound emerges.
Core Efficacy Data
The in-vitro efficacy of an antimicrobial agent is fundamentally assessed by its ability to inhibit or kill microorganisms. This is typically quantified through various susceptibility tests.[1][2][3] The key parameters are:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that prevents the visible in-vitro growth of a microorganism.[1][2][4]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
The following table structure is proposed for the presentation of forthcoming data on this compound:
Table 1: In-Vitro Antimicrobial Activity of this compound (MIC)
| Microbial Strain | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data Pending |
| Escherichia coli | ATCC 25922 | Data Pending |
| Pseudomonas aeruginosa | ATCC 27853 | Data Pending |
| Candida albicans | ATCC 90028 | Data Pending |
| Enterococcus faecalis | ATCC 29212 | Data Pending |
Table 2: In-Vitro Antimicrobial Activity of this compound (MBC)
| Microbial Strain | Strain ID | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data Pending |
| Escherichia coli | ATCC 25922 | Data Pending |
| Pseudomonas aeruginosa | ATCC 27853 | Data Pending |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-vitro efficacy studies.[5][6] The following sections describe standard protocols that are anticipated to be used for the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of an antimicrobial's potency.[1][4] The broth microdilution method is a standard and widely accepted protocol.[4][7]
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: A stock solution of this compound will be prepared in a suitable solvent and sterilized by filtration.
-
Serial Dilutions: Two-fold serial dilutions of the this compound stock solution will be prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Inoculum Preparation: Microbial strains will be cultured on appropriate agar (B569324) plates. Colonies will be suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension will be further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate will be inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism in broth without antimicrobial) and negative (broth only) controls will be included on each plate.
-
Incubation: The plates will be incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Result Interpretation: The MIC will be determined as the lowest concentration of this compound that shows no visible growth.[4]
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the killing activity of an antimicrobial agent.
Protocol: MBC Assay
-
MIC Plate Subculture: Following the determination of the MIC, an aliquot (typically 10-20 µL) from each well showing no visible growth in the MIC assay will be subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria).
-
Incubation: The agar plates will be incubated under the same conditions as the MIC assay.
-
Result Interpretation: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Potential Mechanisms of Action & Signaling Pathways
The efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action.[8][9] While the specific target of this compound is yet to be elucidated, several common antimicrobial mechanisms of action are known, including:
The following diagram illustrates a generalized workflow for identifying the mechanism of action of a novel antimicrobial compound.
Disruption of bacterial signaling pathways, such as quorum sensing, is also an emerging antimicrobial strategy.[11][12] These systems regulate virulence factor expression and biofilm formation.[11][12]
The diagram below depicts a simplified representation of a generic bacterial signaling pathway that could be a target for antimicrobial intervention.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 11. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Antimicrobial-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a representative technical guide compiled based on preliminary research into a hypothetical novel antimicrobial agent, designated "Antimicrobial-IN-1." The data and pathways presented are illustrative and synthesized from established methodologies in antimicrobial research.
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health.[1][2][3] The development of novel antimicrobial agents with unique mechanisms of action is a critical area of research to address the growing threat of antimicrobial resistance.[1][2] This document provides a summary of the preliminary findings on this compound, a novel synthetic compound with demonstrated in vitro activity against a range of bacterial pathogens. The following sections detail its proposed mechanism of action, antimicrobial spectrum, and the experimental protocols utilized in its initial evaluation.
Proposed Mechanism of Action
Preliminary studies suggest that this compound exerts its bactericidal effect by targeting key bacterial metabolic pathways.[4] Unlike many existing antibiotics that inhibit cell wall synthesis or protein synthesis, this compound is hypothesized to disrupt bacterial DNA replication by inhibiting DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial survival.[4][5][6] The dual-targeting mechanism may contribute to a lower propensity for resistance development.
In Vitro Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.[7]
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 4 |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 |
| Methicillin-resistant S. aureus (Clinical Isolate) | Gram-positive | 16 |
| Vancomycin-resistant Enterococcus (Clinical Isolate) | Gram-positive | 32 |
In addition to MIC determination, the zone of inhibition was measured using the disk diffusion method.
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | 22 |
| Escherichia coli (ATCC 25922) | 18 |
Experimental Protocols
The MIC of this compound was determined by the broth microdilution method in 96-well microtiter plates, following established guidelines.[7][8]
-
Bacterial Inoculum Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: this compound was serially diluted in MHB in the microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that resulted in no visible bacterial growth.[8]
The Kirby-Bauer disk diffusion method was used to assess the susceptibility of bacterial strains to this compound.[8][9]
-
Plate Preparation: A bacterial inoculum was uniformly spread onto the surface of a Mueller-Hinton Agar (B569324) (MHA) plate.
-
Disk Application: Sterile paper disks (6 mm in diameter) were impregnated with a known concentration of this compound and placed on the agar surface.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of complete inhibition around each disk was measured in millimeters.[9]
Preliminary Cytotoxicity Assessment
To evaluate the potential toxicity of this compound to mammalian cells, a preliminary in vitro cytotoxicity assay was performed using human fibroblast cells.
| Concentration (µg/mL) | Cell Viability (%) |
| 10 | 98 ± 2.1 |
| 50 | 95 ± 3.4 |
| 100 | 88 ± 4.5 |
| 200 | 75 ± 5.2 |
The results indicate that this compound exhibits low cytotoxicity at concentrations effective against susceptible bacteria.
Conclusion and Future Directions
The preliminary data for this compound are promising, demonstrating significant in vitro activity against a range of bacterial pathogens, including some resistant strains. The proposed dual-targeting mechanism of action suggests a potential for a durable antimicrobial agent. Further studies are warranted to fully elucidate the mechanism of action, expand the antimicrobial spectrum, and assess the in vivo efficacy and safety of this compound. Future research will focus on lead optimization, pharmacokinetic and pharmacodynamic profiling, and evaluation in animal models of infection.
References
- 1. Novel Antimicrobial Agents: Design, Synthesis and Biological Evaluation | Antibiotics | MDPI [mdpi.com]
- 2. Synthesis and Biological Activity of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. karger.com [karger.com]
- 8. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antimicrobial-IN-1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Product Information
Antimicrobial-IN-1 is a novel investigational compound with potential antimicrobial properties. The following information provides a general overview of its characteristics. Note: Specific values should be determined empirically for each batch.
| Property | Description |
| Molecular Formula | To be determined |
| Molecular Weight | To be determined |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in Ethanol, and insoluble in water. |
| Storage | Store as a solid at -20°C for up to 1 year. In solution, store at -80°C for up to 3 months. Avoid repeated freeze-thaw cycles. |
| Purity | >98% (as determined by HPLC) |
| Mechanism of Action | The precise mechanism of action is under investigation, but preliminary studies suggest it may interfere with bacterial cell wall synthesis.[1][2] |
Application Notes
General Handling
-
This compound is for research use only and not for human or veterinary use.
-
Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.[3][4]
Reconstitution and Storage of Stock Solutions
-
It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[5] The solubility and stability of antimicrobial compounds can be influenced by pH and temperature.[5][6][7]
-
For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, if the molecular weight is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[5]
-
Store stock solutions at -80°C.
Use in Cell Culture
-
The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
It is crucial to include a vehicle control (medium with the same concentration of solvent as the treated samples) in all experiments to account for any effects of the solvent on the cells.
-
The optimal working concentration of this compound will vary depending on the cell type and the specific application. It is essential to perform a dose-response experiment to determine the optimal concentration range.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the bacterial growth medium.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria in medium without the compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: Cytotoxicity Assay in Mammalian Cells (MTT Assay)
This protocol determines the concentration of this compound that is cytotoxic to mammalian cells, often expressed as the IC50 (the concentration that inhibits 50% of cell viability).[10][11][12][13]
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 32 | >64 |
| Streptococcus pyogenes | 4 | 8 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HEK293 | 24 | 75.2 |
| 48 | 52.8 | |
| HeLa | 24 | 88.1 |
| 48 | 65.4 | |
| HepG2 | 24 | >100 |
| 48 | 89.7 |
Visualizations
Caption: Hypothetical mechanism of action for this compound.
Caption: General experimental workflow for antimicrobial drug discovery.
Caption: Workflow for a standard MTT cytotoxicity assay.
References
- 1. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cell Culture Media Preparation Using MilliShot™ Single Dose Antibiotics [sigmaaldrich.com]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dechra.dk [dechra.dk]
- 6. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH and the Solubility of Antimicrobials in Drinking Water [mwiah.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vibiosphen.com [vibiosphen.com]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial-IN-1 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antimicrobial resistance is a significant global health threat, necessitating the discovery and development of new antimicrobial agents.[1] A critical step in the evaluation of a novel antimicrobial compound, such as Antimicrobial-IN-1, is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3][4][5] This value is a fundamental measure of the compound's potency and is essential for antimicrobial susceptibility testing.[4][6] MIC values are crucial for guiding the selection of appropriate therapeutic agents and for monitoring the development of resistance.[3][4] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and commonly used technique.[7]
Data Presentation
The antimicrobial activity of this compound should be evaluated against a panel of clinically relevant microorganisms. The results, presented as MIC values, can be summarized in a clear and structured table for easy comparison.
Table 1: Example Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Microorganism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 2 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 4 |
| Enterococcus faecalis | ATCC 29212 | 8 |
| Streptococcus pneumoniae | ATCC 49619 | 1 |
| Escherichia coli | ATCC 25922 | 16 |
| Klebsiella pneumoniae | ATCC 13883 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Acinetobacter baumannii | ATCC 19606 | 128 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for a compound named "this compound".
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound against bacterial isolates using the broth microdilution method in a 96-well microtiter plate format.[2][7]
Materials:
-
This compound stock solution (of known concentration)
-
Sterile 96-well, round-bottom microtiter plates[8]
-
Bacterial strains for testing
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB))[2]
-
Sterile diluent (e.g., sterile saline or broth)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Sterile petri dishes[8]
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent according to its solubility characteristics.
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of concentrations.[2] Typically, this is done by first creating a 2x concentrated series of the final desired concentrations.[8]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Microtiter Plate Setup:
-
Dispense 50 µL of the appropriate sterile broth medium into each well of a 96-well microtiter plate.
-
Add 50 µL of the 2x concentrated this compound dilutions to the corresponding wells, resulting in a final volume of 100 µL and the desired final concentrations.
-
The final column of the plate should serve as controls:
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL).
-
-
Incubation:
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity.[2]
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[2][3][5]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Visualizations
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Example of an antimicrobial mechanism of action signaling pathway.
References
- 1. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. litfl.com [litfl.com]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Application Note: Zone of Inhibition Assay for Antimicrobial-IN-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The rise of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents. Antimicrobial-IN-1 is a novel investigational compound that has demonstrated promising antimicrobial properties in initial screenings. This application note provides a detailed protocol for evaluating the antimicrobial efficacy of this compound using the zone of inhibition assay. This method, also known as the Kirby-Bauer test, is a widely accepted and effective technique for assessing the ability of an antimicrobial agent to inhibit the growth of specific microorganisms.[1][2][3]
Adherence to the standardized protocol outlined in this document is crucial for obtaining reproducible and comparable results, which are essential for the continued evaluation of this promising antimicrobial candidate.
Putative Mechanism of Action of this compound
While the precise mechanism of action for this compound is currently under investigation, preliminary studies suggest that it may interfere with bacterial protein synthesis. It is hypothesized that this compound binds to the bacterial 30S ribosomal subunit, leading to the misreading of mRNA and ultimately inhibiting protein elongation. This disruption of essential protein production results in bacterial growth inhibition and cell death. Further research is required to fully elucidate the specific molecular targets within this pathway.
Caption: Putative mechanism of this compound.
Experimental Protocols
Kirby-Bauer (Agar Disk Diffusion) Test
This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[2][4]
Materials:
-
This compound stock solution (concentration to be determined based on preliminary studies)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from a non-selective agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of this compound Disks:
-
Prepare sterile filter paper disks impregnated with known concentrations of this compound. A common starting range for novel compounds is 10 µg to 100 µg per disk.
-
Aseptically place the disks onto the inoculated agar surface using sterile forceps.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Following incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using calipers or a ruler.
-
A larger zone of inhibition indicates greater antimicrobial activity.[2] The results should be compared to control antibiotics.
-
Caption: Kirby-Bauer experimental workflow.
Data Presentation
Quantitative data from zone of inhibition testing should be meticulously recorded for analysis and comparison. Below are example tables for presenting the results.
Table 1: Zone of Inhibition Diameters for this compound against Standard Bacterial Strains
| Microorganism | This compound Concentration (µ g/disk ) | Average Zone of Inhibition (mm) ± SD |
| Staphylococcus aureus (ATCC 25923) | 10 | 15 ± 1.2 |
| 30 | 22 ± 1.5 | |
| 50 | 28 ± 1.8 | |
| Escherichia coli (ATCC 25922) | 10 | 12 ± 1.0 |
| 30 | 18 ± 1.3 | |
| 50 | 24 ± 1.6 | |
| Pseudomonas aeruginosa (ATCC 27853) | 10 | 8 ± 0.8 |
| 30 | 14 ± 1.1 | |
| 50 | 20 ± 1.4 |
Table 2: Comparative Antimicrobial Activity of this compound and Control Antibiotics
| Microorganism | Antimicrobial Agent (Concentration) | Average Zone of Inhibition (mm) ± SD |
| Staphylococcus aureus (ATCC 25923) | This compound (30 µg) | 22 ± 1.5 |
| Vancomycin (30 µg) | 18 ± 1.4 | |
| Gentamicin (10 µg) | 25 ± 1.7 | |
| Escherichia coli (ATCC 25922) | This compound (30 µg) | 18 ± 1.3 |
| Ciprofloxacin (5 µg) | 25 ± 1.9 | |
| Ampicillin (10 µg) | 10 ± 1.0 (Resistant) |
Conclusion
The protocols and data presentation guidelines provided in this document are intended to facilitate the standardized evaluation of this compound. Consistent and accurate execution of the zone of inhibition assay is paramount for determining the antimicrobial spectrum and potential clinical utility of this novel compound. Further studies, including minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) determinations, will be necessary to fully characterize the antimicrobial profile of this compound.
References
Application Notes and Protocols: Time-Kill Curve Assay for Antimicrobial-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill curve assay is a fundamental in vitro method in antimicrobial drug development used to assess the pharmacodynamic characteristics of an antimicrobial agent.[1] This assay provides critical data on the rate and extent of bacterial killing over a specific time period, which helps in classifying an agent as either bactericidal or bacteriostatic.[1][2] An antimicrobial agent is typically considered bactericidal if it causes a ≥ 3-log10 reduction (99.9% kill) in the number of colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][2] A reduction of < 3-log10 is generally indicative of a bacteriostatic effect.[1] This protocol provides a detailed methodology for conducting a time-kill curve assay for a novel antimicrobial agent, designated here as Antimicrobial-IN-1.
Principle of the Assay
A time-kill assay involves exposing a standardized bacterial inoculum to various concentrations of an antimicrobial agent and quantifying the viable bacterial population at specified time intervals. By plotting the log10 CFU/mL against time, the killing kinetics of the antimicrobial agent can be determined. This assay is crucial for the preclinical assessment of new antibiotics and for understanding their potential therapeutic effectiveness.[2]
Key Concepts
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1] Determining the MIC is a prerequisite for designing a time-kill assay.
-
Bactericidal Activity: The ability of an antimicrobial agent to kill bacteria, typically defined as a ≥ 3-log10 reduction in CFU/mL.[2]
-
Bacteriostatic Activity: The ability of an antimicrobial agent to inhibit the growth of bacteria without killing them, resulting in a < 3-log10 reduction in CFU/mL.[1]
Data Presentation
The results of the time-kill curve assay for this compound against a target bacterial strain are summarized in the tables below. The data is presented as the mean log10 CFU/mL at each time point for different concentrations of the compound.
Table 1: Time-Kill Assay Data for this compound
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5 x MIC (Log10 CFU/mL) | 1 x MIC (Log10 CFU/mL) | 2 x MIC (Log10 CFU/mL) | 4 x MIC (Log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.8 | 5.3 | 4.7 | 3.9 | 2.5 |
| 6 | 8.9 | 5.1 | 4.1 | 2.8 | <2.0 |
| 8 | 9.2 | 5.0 | 3.5 | <2.0 | <2.0 |
| 24 | 9.5 | 4.9 | 3.1 | <2.0 | <2.0 |
Table 2: Log10 Reduction in CFU/mL at 24 hours
| Concentration | Log10 Reduction from Initial Inoculum | Interpretation |
| 0.5 x MIC | 0.8 | Bacteriostatic |
| 1 x MIC | 2.6 | Bacteriostatic |
| 2 x MIC | >3.7 | Bactericidal |
| 4 x MIC | >3.7 | Bactericidal |
Experimental Protocol
This protocol outlines the steps for performing a time-kill curve assay to evaluate the antimicrobial activity of this compound.
Materials
-
This compound stock solution
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable agar medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile culture tubes
-
Sterile microcentrifuge tubes
-
Incubator (37°C)
-
Shaking incubator (optional)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Spread plates or spiral plater
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[1]
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test tubes.
Assay Procedure
-
Prepare serial dilutions of this compound in CAMHB in sterile culture tubes to achieve final concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC value.
-
Include a growth control tube containing only the bacterial inoculum in CAMHB without any antimicrobial agent.[1]
-
Inoculate each tube (including the growth control) with the prepared bacterial suspension to achieve the final starting density.
-
Incubate all tubes at 37°C, preferably with shaking to ensure aeration.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS to obtain a countable number of colonies.
-
Plate a specific volume (e.g., 10 µL or 100 µL) of each dilution onto agar plates.[1]
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.
Data Analysis
-
Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL).[1]
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration of this compound and the growth control.[1]
-
Determine the log10 reduction in bacterial viability at each time point compared to the initial inoculum (time 0).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the time-kill curve assay.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of cell wall synthesis.
References
Application Notes and Protocols for Preparing Stock Solutions of Antimicrobial-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of Antimicrobial-IN-1, a compound with demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli. Accurate preparation of stock solutions is the first critical step for reliable and reproducible experimental results in antimicrobial research and drug development.
Compound Information
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 292.29 g/mol | MedChemExpress[1] |
| Chemical Formula | C₁₇H₁₂N₂O₃ | MedChemExpress[1] |
| Recommended Solvent | DMSO | MedChemExpress |
| Storage of Powder | Store at -20°C for up to 3 years. | MedChemExpress |
| Storage of Stock Solution | Store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | MedChemExpress |
Experimental Protocols
The following protocols outline the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent dilution for use in various experimental applications.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile serological pipettes and pipette tips
-
Analytical balance (accurate to at least 0.1 mg)
-
Vortex mixer
-
Optional: Water bath or sonicator
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 millimolar (mM) stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro and in vivo studies.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 292.29 g/mol x 1000 mg/g = 2.92 mg
Procedure:
-
Weighing: Carefully weigh out 2.92 mg of this compound powder on an analytical balance. To minimize static and handling losses, it is recommended to weigh the compound directly into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to ensure the compound is completely dissolved. A clear solution should be obtained.
-
Aiding Solubilization (Optional): If the compound does not dissolve completely with vortexing, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates remain.
-
Sterilization: Stock solutions prepared in DMSO are generally considered self-sterilizing. However, for critical applications, the final stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Preparation of Working Solutions
For most cell-based assays and other biological experiments, the high-concentration DMSO stock solution needs to be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the experimental setup should be kept as low as possible (typically below 0.5%) to avoid solvent-induced toxicity to cells. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
-
Precipitation: this compound may have lower solubility in aqueous solutions. To avoid precipitation upon dilution, it is recommended to perform serial dilutions. For example, first, dilute the 10 mM DMSO stock into a smaller volume of buffer or medium before adding it to the final experimental volume.
Example Dilution for a 10 µM Working Solution:
-
From the 10 mM stock solution, prepare an intermediate dilution. For instance, add 1 µL of the 10 mM stock to 999 µL of sterile buffer or medium to get a 10 µM solution.
-
Further dilute this intermediate solution as needed for your specific experimental concentrations.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes: Unveiling the Anti-Biofilm Potential of Antimicrobial-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Antimicrobial-IN-1 in biofilm research. This document outlines the compound's mechanism of action, presents its efficacy through quantitative data, and offers detailed protocols for key experimental procedures.
Introduction to this compound in Biofilm Control
Bacterial biofilms present a significant challenge in both clinical and industrial settings due to their inherent resistance to conventional antibiotics and disinfectants.[1][2][3][4] This heightened resistance stems from the protective extracellular polymeric substance (EPS) matrix, altered metabolic states of bacteria within the biofilm, and increased horizontal gene transfer.[1][5][6] this compound is a novel antimicrobial peptide engineered to effectively combat biofilm-associated microorganisms. Its multifaceted mechanism of action targets key stages of biofilm development, from initial attachment to mature biofilm eradication.
Mechanism of Action
This compound employs a multi-pronged approach to disrupt and eliminate biofilms. Unlike traditional antibiotics that often have a single target, this compound interacts with multiple cellular components and signaling pathways.
-
Membrane Disruption: As a cationic peptide, this compound electrostatically interacts with the negatively charged components of the bacterial cell membrane, leading to membrane permeabilization and subsequent cell lysis.
-
Inhibition of Biofilm Formation: this compound has been shown to interfere with the initial attachment of planktonic bacteria to surfaces, a critical first step in biofilm formation.
-
Modulation of Quorum Sensing: Evidence suggests that this compound can disrupt quorum sensing (QS) signaling pathways. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm matrix components.[7][8] By interfering with QS, this compound can prevent the development of mature, robust biofilms.
-
Degradation of the EPS Matrix: this compound can interact with and degrade components of the EPS matrix, such as extracellular DNA (eDNA) and polysaccharides.[9] This weakens the biofilm structure and enhances the penetration of the peptide and other antimicrobial agents.
-
Induction of Biofilm Dispersal: this compound can trigger the dispersal of cells from established biofilms, reverting them to a more susceptible planktonic state.
Below is a diagram illustrating the proposed signaling pathway interference by this compound.
Caption: Proposed mechanism of this compound interfering with quorum sensing.
Quantitative Data on Biofilm Inhibition and Eradication
The efficacy of this compound has been quantified against biofilms of common pathogenic bacteria. The following tables summarize the key metrics: Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC).
| Table 1: Antimicrobial Activity of this compound Against Planktonic Bacteria | |
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 32 |
| Escherichia coli | 32 |
| Table 2: Anti-Biofilm Activity of this compound | ||
| Bacterial Species | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| Staphylococcus aureus | 8 | 64 |
| Pseudomonas aeruginosa | 16 | 128 |
| Escherichia coli | 16 | 128 |
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
MBIC₅₀: The lowest concentration of an antimicrobial agent required to inhibit biofilm formation by 50%.
-
MBEC₅₀: The lowest concentration of an antimicrobial agent required to eradicate 50% of the cells in a pre-formed biofilm.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of this compound's anti-biofilm properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in fresh medium to an OD₆₀₀ of 0.08–0.1 (approximately 1-5 x 10⁸ CFU/mL) and then further diluting to a final concentration of 5 x 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of this compound in the growth medium directly in the 96-well plate.
-
Add 100 µL of the standardized bacterial suspension to each well containing 100 µL of the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (sterile medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that shows no visible turbidity.
Protocol 2: Biofilm Inhibition Assay (MBIC)
This assay quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)
-
This compound stock solution
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in growth medium in a 96-well plate.
-
Add a standardized bacterial suspension (adjusted to OD₆₀₀ of 0.1) to each well.
-
Include control wells with bacteria and medium only.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
After incubation, discard the planktonic cells by gently inverting and tapping the plate.
-
Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove loosely attached cells.
-
Dry the plate at 60°C for 1 hour.
-
Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.[10][11]
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
The MBIC is the concentration at which a significant reduction in biofilm formation is observed compared to the control.
Caption: Workflow for the Biofilm Inhibition (MBIC) Assay.
Protocol 3: Biofilm Eradication Assay (MBEC)
This assay assesses the ability of this compound to destroy pre-formed biofilms.
Materials:
-
Same as for the Biofilm Inhibition Assay
-
Resazurin (B115843) solution (optional, for viability assessment)
Procedure:
-
Form biofilms in a 96-well plate as described in the MBIC protocol (steps 2-4), but without the addition of this compound.
-
After the incubation period for biofilm formation, remove the planktonic cells and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the crystal violet method as described in the MBIC protocol (steps 5-11).
-
Alternatively, to assess cell viability, after treatment, wash the wells and add a resazurin solution. Incubate in the dark and measure fluorescence to determine the metabolic activity of the remaining cells.[12]
-
The MBEC is the concentration that leads to a significant reduction in the pre-formed biofilm.
Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM provides a visual confirmation of the anti-biofilm effect and allows for the analysis of the three-dimensional structure of the biofilm.
Materials:
-
Bacterial strain of interest
-
Growth medium
-
This compound
-
Glass-bottom dishes or chamber slides
-
Fluorescent stains (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells)
-
Confocal microscope
Procedure:
-
Grow biofilms on glass coverslips placed in a multi-well plate, either in the presence (inhibition) or absence (eradication) of this compound.
-
For eradication studies, treat the pre-formed biofilms with this compound for the desired time.
-
Gently wash the coverslips with PBS.
-
Stain the biofilms with a combination of fluorescent dyes (e.g., LIVE/DEAD BacLight Viability Kit) according to the manufacturer's instructions.
-
Mount the coverslips on a microscope slide.
-
Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture.
-
Analyze the images for biofilm thickness, cell viability (ratio of green to red fluorescence), and overall structure.
Caption: Logical workflow for CLSM visualization of biofilm inhibition and eradication.
Conclusion
This compound demonstrates significant potential as an anti-biofilm agent, effectively inhibiting biofilm formation and eradicating established biofilms of clinically relevant bacteria. The provided protocols offer a standardized framework for researchers to investigate its efficacy further and explore its applications in combating biofilm-related infections and contamination.
References
- 1. Biofilm - Wikipedia [en.wikipedia.org]
- 2. Role of Biofilms in Antimicrobial Resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]
- 4. Microbial Biofilm: A Review on Formation, Infection, Antibiotic Resistance, Control Measures, and Innovative Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A growing battlefield in the war against biofilm-induced antimicrobial resistance: insights from reviews on antibiotic resistance [frontiersin.org]
- 7. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2.4. Antibiofilm and Antibacterial Activity Assays [bio-protocol.org]
- 11. static.igem.org [static.igem.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Synergistic Effects of Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound designated "Antimicrobial-IN-1" did not yield any publicly available scientific literature detailing its chemical structure, mechanism of action, or synergistic properties. The name appears to be a product identifier from a chemical supplier. Therefore, these application notes utilize a well-documented example of antibiotic synergy—the combination of a cephalosporin (B10832234) (ceftazidime) and an aminoglycoside (amikacin) against Pseudomonas aeruginosa—to illustrate the principles and protocols for assessing antimicrobial synergy.
Introduction
The rise of multidrug-resistant (MDR) bacteria is a critical global health threat, necessitating innovative therapeutic strategies. One promising approach is combination therapy, where two or more antibiotics are used together to achieve a synergistic effect. Synergy occurs when the combined antimicrobial activity is greater than the sum of their individual effects. This can lead to enhanced bacterial killing, a lower required dosage of each drug (thereby reducing toxicity), and a reduced likelihood of developing further resistance.
These application notes provide a comprehensive overview of the principles and methodologies for evaluating the synergistic effects of antimicrobial agents, using the combination of ceftazidime (B193861) and amikacin (B45834) against Pseudomonas aeruginosa as a representative example. Detailed protocols for the checkerboard assay and the time-kill curve assay are provided, along with guidance on data interpretation and visualization of the underlying mechanisms and workflows.
Mechanisms of Synergy: Ceftazidime and Amikacin
The synergy between ceftazidime (a β-lactam antibiotic) and amikacin (an aminoglycoside) against Gram-negative bacteria like P. aeruginosa is a classic example of enhanced antimicrobial activity. Their distinct mechanisms of action create a scenario where the action of one drug facilitates the action of the other.
-
Ceftazidime: As a cephalosporin, ceftazidime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts the integrity of the peptidoglycan layer, leading to a weakened cell wall and ultimately cell lysis.
-
Amikacin: As an aminoglycoside, amikacin inhibits protein synthesis by binding to the 30S ribosomal subunit. This causes mistranslation of mRNA and the production of non-functional proteins, which is lethal to the bacterium.
The synergistic interaction arises because the cell wall damage caused by ceftazidime increases the permeability of the bacterial outer membrane, facilitating the uptake of amikacin into the cytoplasm where it can reach its ribosomal target.
Caption: Mechanism of synergy between ceftazidime and amikacin.
Data Presentation: Synergy Assessment
The interaction between two antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration Index (FICI), which is derived from a checkerboard assay.
Table 1: Checkerboard Assay Results for Ceftazidime and Amikacin against P. aeruginosa
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Ceftazidime | 4 | 1 | 0.5 | Synergy |
| Amikacin | 2 | 0.5 | ||
| FICI Calculation | ||||
| FIC of Ceftazidime | 1 / 4 = 0.25 | |||
| FIC of Amikacin | 0.5 / 2 = 0.25 | |||
| FICI (Sum) | 0.25 + 0.25 = 0.5 |
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentrations (MICs) of two drugs alone and in combination, allowing for the calculation of the FICI.
Materials:
-
96-well microtiter plates
-
Bacterial strain (e.g., P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of Antimicrobial A (Ceftazidime) and Antimicrobial B (Amikacin)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Prepare Antibiotic Dilutions: a. In a 96-well plate, prepare serial dilutions of Antimicrobial A (e.g., Ceftazidime) along the y-axis (rows A-G) and Antimicrobial B (e.g., Amikacin) along the x-axis (columns 1-10). b. Typically, dispense 50 µL of CAMHB into each well. c. Add 50 µL of Antimicrobial A at 4x the desired final concentration to the top row and perform serial dilutions down the plate. d. Add 50 µL of Antimicrobial B at 4x the desired final concentration to the first column and perform serial dilutions across the plate. This creates a gradient of both drugs.
-
Inoculate the Plate: a. Add 100 µL of the prepared bacterial inoculum to each well. b. Include control wells:
- Growth Control: Bacteria in CAMHB without any antibiotic.
- Sterility Control: CAMHB only.
- MIC Controls: Each antibiotic alone (in a separate row/column).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Data Analysis: a. Determine the MIC for each antibiotic alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth. b. Calculate the FICI using the formulas provided in the data presentation section.
Caption: Workflow for the checkerboard microdilution assay.
Protocol 2: Time-Kill Curve Assay
This dynamic assay provides information on the rate of bacterial killing over time when exposed to one or more antimicrobial agents.
Materials:
-
Bacterial strain and growth medium (as above)
-
Antimicrobial agents (Ceftazidime and Amikacin)
-
Shaking incubator
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Apparatus for serial dilutions and plating (e.g., agar (B569324) plates, spreaders)
Procedure:
-
Prepare Cultures: a. Grow an overnight culture of the test organism. b. Dilute the culture in fresh, pre-warmed CAMHB to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Set up Test Conditions: a. Prepare flasks/tubes for each condition to be tested:
- Growth Control (no antibiotic)
- Antimicrobial A alone (e.g., at 1x or 2x MIC)
- Antimicrobial B alone (e.g., at 1x or 2x MIC)
- Combination of A and B (at synergistic concentrations determined by the checkerboard assay).
-
Initiate the Assay: a. Add the appropriate concentrations of the antimicrobial agents to the respective flasks. b. Incubate all flasks in a shaking incubator at 35-37°C.
-
Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. b. Perform serial dilutions of the aliquot in sterile saline. c. Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Data Analysis: a. Count the colonies on the plates to determine the CFU/mL at each time point for each condition. b. Plot the log₁₀ CFU/mL versus time for each condition. c. Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours. d. Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
Caption: Workflow for the time-kill curve assay.
Conclusion
The evaluation of antimicrobial synergy is a critical component of preclinical drug development and a valuable tool for combating antibiotic resistance. The checkerboard and time-kill assays are robust methods for quantifying these interactions. By understanding the underlying mechanisms of synergy and applying these standardized protocols, researchers can effectively identify and characterize promising new combination therapies for the treatment of infectious diseases.
In-Vivo Testing of Antimicrobial-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial-IN-1 is a novel investigational agent with broad-spectrum activity against multidrug-resistant Gram-negative bacteria. Pre-clinical in-vivo studies are crucial for evaluating the efficacy, pharmacokinetics, and safety of this compound before it can advance to clinical trials.[1] These studies provide essential data on the agent's performance in a complex biological system, bridging the gap between in-vitro activity and clinical utility.[1] This document provides detailed application notes and protocols for the in-vivo testing of this compound in established murine models of infection.
Mechanism of Action
This compound is a synthetic peptide that disrupts bacterial cell membrane integrity. Its cationic nature facilitates interaction with the negatively charged lipopolysaccharide (LPS) of the Gram-negative outer membrane. This binding displaces divalent cations, leading to membrane destabilization and the formation of pores. The subsequent leakage of intracellular contents and dissipation of the proton motive force results in rapid bacterial cell death. This mechanism of action, targeting the fundamental structure of the bacterial membrane, is hypothesized to have a low propensity for the development of resistance.
Signaling Pathway Disruption
The binding of this compound to the bacterial outer membrane can also interfere with key signaling pathways essential for virulence and survival. For instance, it can disrupt the QseC signaling cascade, which is exploited by many Gram-negative pathogens to regulate the expression of virulence factors such as type three secretion systems and genes involved in motility and biofilm formation.[2]
Caption: Mechanism of this compound disrupting a bacterial signaling pathway.
Quantitative Data Summary
The following table summarizes the key in-vivo efficacy and pharmacokinetic parameters of this compound determined in murine infection models.
| Parameter | Murine Sepsis Model | Murine Pneumonia Model | Murine Skin Infection Model |
| Efficacy | |||
| ED50 (mg/kg) | 15 | 25 | 20 (topical) |
| MTD (mg/kg) | 100 | 100 | >100 (topical) |
| Therapeutic Index | 6.7 | 4 | >5 |
| Bacterial Load Reduction (log10 CFU/g tissue) at 24h | 3.5 ± 0.4 | 4.1 ± 0.6 | 2.8 ± 0.3 |
| Survival Rate (%) at 7 Days | 90 | 85 | N/A |
| Pharmacokinetics (Single IV Dose of 20 mg/kg) | |||
| Cmax (µg/mL) | 50.2 | 45.8 | N/A |
| T1/2 (hours) | 4.5 | 4.2 | N/A |
| AUC (µg·h/mL) | 180.7 | 165.3 | N/A |
| Volume of Distribution (L/kg) | 0.8 | 1.1 | N/A |
| Clearance (mL/h/kg) | 110.6 | 121.0 | N/A |
ED50: 50% effective dose; MTD: Maximum tolerated dose; Cmax: Maximum plasma concentration; T1/2: Half-life; AUC: Area under the curve.
Experimental Protocols
Murine Sepsis Model
This model is used to evaluate the systemic efficacy of this compound in a lethal infection model.
Objective: To determine the dose-dependent efficacy of this compound in reducing mortality and bacterial burden in a murine model of sepsis.
Materials:
-
6-8 week old BALB/c mice
-
Pathogenic strain of Pseudomonas aeruginosa
-
This compound, sterile solution
-
Vehicle control (e.g., sterile saline)
-
Positive control antibiotic (e.g., Meropenem)
-
Sterile syringes and needles
-
Culture media (e.g., Tryptic Soy Broth, Tryptic Soy Agar)
Protocol:
-
Bacterial Culture: Prepare a mid-logarithmic phase culture of P. aeruginosa. Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10^8 CFU/mL.
-
Infection: Induce sepsis by intraperitoneal (IP) injection of 100 µL of the bacterial suspension.
-
Treatment: At 1 hour post-infection, randomize mice into treatment groups (n=10 per group).[1] Administer this compound, positive control, or vehicle via the desired route (e.g., intravenous or intraperitoneal).[1]
-
Monitoring: Monitor mice for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and record survival daily for 7 days.[1]
-
Bacterial Load Determination: At 24 hours post-infection, euthanize a subset of mice from each group. Aseptically collect blood and spleen, homogenize the spleen in sterile PBS, and perform serial dilutions. Plate the dilutions on agar (B569324) plates to determine the bacterial load (CFU/mL of blood or CFU/g of tissue).
-
Data Analysis: Compare the survival rates and bacterial loads between the treatment groups and the vehicle control group using appropriate statistical tests.
Caption: Experimental workflow for the murine sepsis model.
Murine Pneumonia Model
This model assesses the efficacy of this compound in a localized respiratory tract infection.[1]
Objective: To evaluate the efficacy of this compound in reducing bacterial burden in the lungs and improving survival in a murine pneumonia model.[1]
Materials:
-
6-8 week old C57BL/6 mice
-
Pathogenic strain of Klebsiella pneumoniae
-
This compound, sterile solution
-
Vehicle control
-
Positive control antibiotic (e.g., Levofloxacin)
-
Anesthetic (e.g., isoflurane)
-
Intratracheal instillation device
Protocol:
-
Bacterial Culture: Prepare a mid-logarithmic phase culture of K. pneumoniae. Wash and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Anesthetize mice with isoflurane. Induce pneumonia by intratracheal instillation of 50 µL of the bacterial suspension.[1]
-
Treatment: At 2 hours post-infection, randomize mice into treatment groups. Administer this compound, positive control, or vehicle via the desired route (e.g., intravenous injection).[1]
-
Monitoring: Monitor mice for signs of respiratory distress and record survival daily for 7 days.
-
Bacterial Load Determination: At 24 hours post-infection, euthanize a subset of mice from each group. Aseptically harvest the lungs, homogenize in sterile PBS, and perform serial dilutions. Plate the dilutions on agar plates to determine the bacterial load (CFU/g of tissue).[1]
-
Data Analysis: Compare the bacterial loads and survival rates between the treatment groups and the vehicle control group using appropriate statistical methods.
References
Application Notes and Protocols: Antimicrobial-IN-1 for the Treatment of S. aureus Infections
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from minor skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia.[1][2] The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), poses a major global health threat, necessitating the discovery and development of novel antimicrobial agents.[3][4] Antimicrobial-IN-1 is a novel investigational compound demonstrating potent activity against both methicillin-susceptible (S. aureus) and MRSA strains.
These application notes provide a summary of the antimicrobial properties of this compound and detailed protocols for its evaluation in a research setting.
Mechanism of Action (Hypothetical)
This compound is hypothesized to inhibit the accessory gene regulatory (agr) quorum-sensing system in S. aureus.[5] The agr system is a key regulator of virulence factor expression, and its inhibition is a promising anti-virulence strategy.[5] By disrupting the agr system, this compound is thought to attenuate the pathogenicity of S. aureus without directly killing the bacteria, which may reduce the selective pressure for resistance development. Specifically, it is proposed that this compound acts as an antagonist to the AgrA response regulator, preventing the upregulation of virulence genes.[5]
Quantitative Data Summary
The following tables summarize the in vitro antimicrobial activity of this compound against various strains of S. aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus Strains
| Bacterial Strain | MIC (µg/mL) |
| S. aureus ATCC 29213 (MSSA) | 2 |
| S. aureus ATCC 43300 (MRSA) | 4 |
| Clinical Isolate 1 (MSSA) | 2 |
| Clinical Isolate 2 (MRSA) | 4 |
| Clinical Isolate 3 (VRSA) | 8 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | CC50 (µg/mL) |
| HeLa | > 128 |
| HepG2 | > 128 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
S. aureus strains (log-phase culture)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control (bacteria in CAMHB without antimicrobial) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Cytotoxicity Assay
This protocol utilizes a standard MTT assay to assess the cytotoxicity of this compound against mammalian cell lines.
Materials:
-
This compound stock solution
-
Mammalian cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
Procedure:
-
Seed the 96-well plates with cells at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the CC50 (the concentration that reduces cell viability by 50%).
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of a novel antimicrobial compound like this compound.
References
- 1. Management of Staphylococcus aureus Infections | AAFP [aafp.org]
- 2. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 4. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 5. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying E. coli Resistance Using Antimicrobial-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial resistance (AMR) is a significant global health threat, with multidrug-resistant Escherichia coli strains posing a considerable challenge in both community and hospital settings. The development of novel antimicrobial agents and strategies to combat resistance is of paramount importance. Antimicrobial-IN-1 is a novel investigational compound that has shown promising activity against E. coli. These application notes provide a comprehensive guide for researchers to study the efficacy and mechanisms of this compound in the context of E. coli resistance.
E. coli employs various mechanisms to resist antibiotics, including enzymatic degradation of the drug, modification of the drug's target, and active efflux of the drug from the cell.[1][2][3][4] One of the most significant efflux systems in E. coli is the AcrAB-TolC pump, a member of the Resistance-Nodulation-Division (RND) family of transporters.[5][6] This pump complex is responsible for the extrusion of a wide range of antibiotics, contributing to intrinsic and acquired multidrug resistance.[5][6][7] this compound is hypothesized to act as an efflux pump inhibitor (EPI), specifically targeting the AcrB component of the AcrAB-TolC complex. By inhibiting this pump, this compound is expected to restore the susceptibility of resistant E. coli strains to conventional antibiotics.
This document outlines detailed protocols for determining the antimicrobial activity of this compound, assessing its synergistic effects with other antibiotics, and investigating its impact on efflux pump activity in E. coli.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound against various E. coli strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Conventional Antibiotics against E. coli Strains
| E. coli Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| ATCC 25922 (Wild-Type) | >128 | 0.015 | 2 |
| TolC knockout (ΔtolC) | >128 | 0.008 | 1 |
| AcrB knockout (ΔacrB) | >128 | 0.004 | 0.5 |
| Clinical Isolate 1 (MDR) | >128 | 32 | 64 |
| Clinical Isolate 2 (MDR) | >128 | 64 | 128 |
Table 2: Synergistic Activity of this compound with Conventional Antibiotics against Multidrug-Resistant E. coli (Clinical Isolate 1)
| Antibiotic | MIC alone (µg/mL) | MIC in presence of this compound (1/4 MIC) | Fold Reduction in MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Ciprofloxacin | 32 | 2 | 16 | 0.3125 | Synergy |
| Tetracycline | 64 | 4 | 16 | 0.3125 | Synergy |
| Erythromycin | 256 | 16 | 16 | 0.3125 | Synergy |
| Novobiocin | 128 | 8 | 16 | 0.3125 | Synergy |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method to determine the MIC of this compound and conventional antibiotics against E. coli.
Materials:
-
E. coli strains (e.g., ATCC 25922, knockout strains, clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and other antibiotics of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture of E. coli on Mueller-Hinton Agar (MHA), select 3-5 colonies and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of this compound and other antibiotics in an appropriate solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect of this compound with other antibiotics against multidrug-resistant E. coli.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare Plates:
-
In a 96-well plate, prepare serial two-fold dilutions of Antibiotic A (e.g., Ciprofloxacin) along the x-axis and serial two-fold dilutions of Antibiotic B (this compound) along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
-
Inoculation:
-
Prepare and add the bacterial inoculum as described in Protocol 1 to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) = FIC of A + FIC of B.
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Protocol 3: Ethidium (B1194527) Bromide Efflux Assay
This protocol measures the accumulation of the fluorescent substrate ethidium bromide (EtBr) to assess the inhibitory effect of this compound on E. coli efflux pumps.
Materials:
-
E. coli strains
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
This compound
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - a known efflux pump inhibitor (positive control)
-
Fluorometer with plate reading capability
Procedure:
-
Prepare Cells:
-
Grow E. coli to the mid-logarithmic phase in a suitable broth.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.4.
-
-
Assay Setup:
-
In a 96-well black microtiter plate, add the cell suspension.
-
Add this compound at various concentrations to the respective wells. Include a no-inhibitor control and a positive control with CCCP.
-
Add glucose to a final concentration of 0.4% to energize the cells.
-
Finally, add EtBr to a final concentration of 2 µg/mL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometer and measure the fluorescence (Excitation: 530 nm, Emission: 600 nm) every minute for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. An increase in fluorescence indicates accumulation of EtBr within the cells, suggesting inhibition of efflux pumps. Compare the fluorescence levels in the presence of this compound to the controls.
-
Visualizations
Caption: Mechanism of AcrAB-TolC efflux pump and inhibition by this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the checkerboard assay to assess synergy.
References
- 1. Frontiers | A review of the mechanisms that confer antibiotic resistance in pathotypes of E. coli [frontiersin.org]
- 2. Deciphering Common Genetic Pathways to Antibiotic Resistance in Escherichia coli Using a MEGA-Plate Evolution System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial Resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impeding pathways of intrinsic resistance in Escherichia coli confers antibiotic sensitization and resistance proofing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impeding pathways of intrinsic resistance in Escherichia coli confers antibiotic sensitization and resistance proofing - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Antimicrobial-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antimicrobial-IN-1. Our aim is to help you overcome common experimental hurdles, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO. What are the initial steps I should take?
A1: When encountering solubility issues with this compound in DMSO, it is crucial to systematically assess several factors. Begin by verifying the purity and identity of your compound. Ensure the DMSO being used is of high purity and anhydrous, as absorbed water can significantly impact solubility. Gentle heating (e.g., 37°C) or sonication in a water bath can also aid in dissolution.[1]
Q2: Could the quality of the DMSO be the problem?
A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can decrease its solvating power for certain organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO and to store it properly in a tightly sealed container in a dry environment.[1][2]
Q3: I've tried warming the solution and using fresh DMSO, but the compound still won't dissolve. What else can I do?
A3: If initial steps fail, you can try preparing a more dilute stock solution.[1][3] The intended concentration may exceed the compound's solubility limit in DMSO. Additionally, consider alternative solvents if your experimental setup allows. Solvents such as ethanol, methanol, or dimethylformamide (DMF) can be viable alternatives for some compounds. However, always consider the compatibility of the solvent with your downstream application (e.g., cell culture).[3][4]
Q4: My this compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. The significant change in solvent polarity causes the compound to precipitate out of solution.[3] Here are some strategies to mitigate this:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level toxic to your cells (typically <0.5%), but a slightly higher concentration within this limit may improve solubility.[3][4]
-
Use a Lower Concentration Stock: Preparing a more dilute initial stock in DMSO (e.g., 1 mM) means you will add a larger volume to your media, which can sometimes aid dispersion.[3]
-
Rapid Mixing: Add the stock solution to the aqueous media while vortexing or stirring to ensure rapid and even dispersion, preventing localized high concentrations that can initiate precipitation.[3]
-
Use of Pluronic F-68: For certain cell-based assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 (0.01% - 0.1%) to the final aqueous medium can help maintain solubility.[2][3]
Troubleshooting Guide
If you are experiencing issues with dissolving this compound in DMSO, follow this step-by-step troubleshooting workflow:
Caption: A workflow diagram for troubleshooting this compound solubility issues in DMSO.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents at different temperatures. This data is for guidance and may vary slightly between batches.
| Solvent | Temperature (°C) | Solubility (mM) | Observation |
| DMSO | 25 | ~10 | Clear solution with vortexing |
| DMSO | 37 | >25 | Enhanced solubility with gentle warming[3] |
| Ethanol (100%) | 25 | ~2 | Suspension may form at higher concentrations[3] |
| Dimethylformamide (DMF) | 25 | ~10 | Similar polarity to DMSO[3] |
| PEG 400 / Water (30:70) | 25 | ~1 | Biocompatible co-solvent[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Water bath or heating block set to 37°C
Procedure:
-
Preparation: Bring both the this compound vial and the DMSO to room temperature before opening to minimize water absorption.[2]
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, dry microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration of 10 mM.
-
Dissolution: Facilitate dissolution using one or more of the following methods:
-
Visual Inspection: After mixing, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway that this compound might inhibit, leading to its antimicrobial effect. This is a generalized representation for illustrative purposes.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Optimizing Antimicrobial-IN-1 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of Antimicrobial-IN-1 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: The recommended starting concentration for in vitro experiments depends on the target bacteria. For initial screening, a broad range is suggested, typically from 0.1 µg/mL to 128 µg/mL.[1][2] This range allows for the determination of the Minimum Inhibitory Concentration (MIC) for a variety of bacterial species.[1][2]
Q2: How do I determine the Minimum Inhibitory Concentration (MIC) of this compound?
A2: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] The most common method for determining the MIC is the broth microdilution method.[2][4] This involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well plate and then inoculating with a standardized bacterial suspension.[2][4][5] A detailed protocol is provided in the "Experimental Protocols" section.
Q3: My MIC values for this compound are not reproducible. What are the possible causes?
A3: Inconsistent MIC values can stem from several factors:
-
Inoculum Preparation: The density of the bacterial culture significantly impacts MIC results. Ensure you are using a standardized inoculum, such as a 0.5 McFarland standard.[6]
-
Media Composition: Minor variations in media components can alter bacterial growth and the activity of the compound.[6] Use standardized media and protocols from recognized bodies like the Clinical and Laboratory Standards Institute (CLSI).[6]
-
Compound Stability: Ensure proper storage and handling of this compound. It is recommended to prepare fresh solutions for each experiment.[6]
Q4: How can I assess the cytotoxicity of this compound on mammalian cells?
A4: It is crucial to evaluate the potential toxicity of this compound to host cells. A common method for this is the MTT assay, which measures cell viability.[2][7] This assay determines the concentration of the agent that reduces cell viability by 50% (CC50). A detailed protocol for the MTT cytotoxicity assay is available in the "Experimental Protocols" section.
Q5: What is the mechanism of action of this compound?
A5: this compound is a synthetic compound that functions as an antimetabolite. It acts as a competitive inhibitor for a key bacterial metabolic enzyme, thereby blocking an essential metabolic pathway necessary for bacterial survival.
Troubleshooting Guides
Issue 1: No antimicrobial activity observed.
| Possible Cause | Recommended Action |
| Inappropriate Experimental Conditions | Some antimicrobial agents exhibit enhanced activity under specific conditions (e.g., anaerobic or hypoxic).[6] Consider optimizing oxygen conditions in your assay. |
| Compound Degradation | The stability of the compound may be compromised. Ensure proper storage as recommended and always prepare fresh solutions for each experiment.[6] |
| Incorrect Concentration Range | The effective concentration may be outside the tested range. Perform a broader range of serial dilutions. |
Issue 2: Inconsistent results in time-kill assays.
| Possible Cause | Recommended Action |
| Inconsistent Sampling Times | Adhere strictly to the predetermined time intervals for sample collection to ensure accurate kinetic data.[8] |
| Inaccurate Viable Cell Counting | Ensure proper plating techniques and accurate colony counting to determine the number of viable microorganisms.[8] |
| Fluctuating Incubation Conditions | Maintain constant and controlled incubation conditions (temperature, agitation) throughout the experiment. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for MIC Determination of this compound
| Bacterial Type | Suggested Concentration Range (µg/mL) |
| Gram-positive (e.g., Staphylococcus aureus) | 0.1 - 64 |
| Gram-negative (e.g., Escherichia coli) | 0.5 - 128 |
| Fastidious Bacteria | 0.1 - 256 |
Table 2: Interpreting Time-Kill Assay Results
| Outcome | Definition |
| Bactericidal | >3-log10 decrease in CFU/mL (99.9% killing) of the initial inoculum.[9] |
| Bacteriostatic | 0 to <3-log10 decrease in CFU/mL from the initial inoculum.[10] |
| No Effect | <1-log10 decrease in CFU/mL. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Test microorganism
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the negative control wells.[2] The final concentration of the agent will be half of the initial concentration after adding the inoculum.[2]
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Time-Kill Kinetics Assay
This assay provides information on the rate of antimicrobial activity.
Materials:
-
This compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)
-
Standardized bacterial inoculum
-
Growth medium
-
Sterile test tubes
-
Plating supplies
Procedure:
-
Preparation: Prepare test tubes with growth medium containing the desired concentrations of this compound. Include a growth control tube without the antimicrobial agent.
-
Inoculation: Inoculate each tube with the standardized bacterial suspension.
-
Incubation and Sampling: Incubate the tubes under controlled conditions. At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw samples from each tube.[8]
-
Viable Cell Count: Perform serial dilutions of the collected samples and plate them onto appropriate agar (B569324) plates to determine the number of viable microorganisms (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.
Protocol 3: MTT Assay for Cytotoxicity
This assay assesses the effect of this compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. benchchem.com [benchchem.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting Antimicrobial-IN-1 MIC assay variability
This technical support center provides comprehensive troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering variability in Minimum Inhibitory Concentration (MIC) assays for Antimicrobial-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic compound that inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the docking of aminoacyl-tRNA and thereby terminating peptide chain elongation. This action is primarily bacteriostatic, though bactericidal effects may be observed at higher concentrations.[1][2][3][4]
Q2: What is the expected spectrum of activity for this compound?
A2: this compound has a broad spectrum of activity, demonstrating effectiveness against a wide range of Gram-positive and Gram-negative bacteria.[5][6] However, its activity can be limited against organisms that possess specific efflux pumps or ribosomal modifications.
Q3: What are the common causes of well-to-well or experiment-to-experiment variability in MIC results?
A3: Variability in MIC assays can arise from several factors. The most common sources include inconsistent bacterial inoculum density, improper dissolution or precipitation of this compound in the assay medium, and variations in media composition or pH.[7][8][9][10] Adsorption of the compound to plastic surfaces can also lower its effective concentration.[8]
Q4: My MIC values for quality control (QC) strains are consistently higher than the expected range. What should I investigate first?
A4: Consistently high MIC values often indicate a reduced effective concentration of the antimicrobial agent. The first steps in troubleshooting should be to verify the preparation and stability of your this compound stock solution.[9] Subsequently, assess for potential precipitation in the media and ensure the inoculum density is not too high, as a significant "inoculum effect" can artificially elevate MIC values.[11]
Q5: I am observing "trailing" or faint growth across a wide range of concentrations. How should I interpret the MIC?
A5: Trailing is often observed with bacteriostatic agents like this compound, which inhibit growth rather than killing the bacteria.[3] For interpretation, the MIC should be recorded as the lowest concentration that causes a significant reduction in growth (approximately 80%) compared to the growth control well.[11] Consistency in reading the endpoint is crucial for reproducibility.
Q6: What is considered an acceptable level of variability for an MIC assay?
A6: For standard broth microdilution methods, results are generally considered reproducible if they fall within a three-log₂ dilution range. This means that for replicate tests, 95% of the MIC values should be within +/- one twofold dilution from the most frequently observed MIC value.[7]
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible MIC Values
This is one of the most common challenges in antimicrobial susceptibility testing.[11]
-
Cause A: Inoculum Density Variation: The density of the bacterial inoculum is a critical variable.[12] A higher-than-standard inoculum can lead to artificially high MICs, while a low inoculum may result in falsely low MICs.[11]
-
Cause B: Media Composition: Variations in cation concentration (especially Ca²⁺ and Mg²⁺) and pH of the Mueller-Hinton Broth (MHB) can significantly affect the activity of the antimicrobial agent.[9]
-
Solution: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) from a reputable commercial supplier. If preparing media in-house, adhere strictly to the formulation protocol and verify the pH of each batch.[7]
-
-
Cause C: Operator Variability in Endpoint Reading: Subjective differences in visually determining the "no growth" well can introduce variability.
-
Solution: Establish a consistent reading method, especially when dealing with trailing endpoints. Reading the MIC as the lowest concentration that causes ~80% growth inhibition is a common practice.[11] Alternatively, use a microplate reader to measure optical density for a more objective endpoint.[14]
-
Issue 2: this compound Precipitation
-
Cause: this compound has low aqueous solubility and may precipitate when diluted from a DMSO stock into the aqueous assay medium, especially at higher concentrations.[8]
-
Solution 1: Visually inspect the wells after adding the compound and before adding the inoculum. If a precipitate is observed, consider preparing an intermediate dilution of the compound in broth before performing the serial dilutions.[8]
-
Solution 2: Decrease the final concentration of the solvent (e.g., DMSO) in the assay. The final DMSO concentration should typically not exceed 1%.
-
Issue 3: Adsorption to Plastics
-
Cause: As a hydrophobic compound, this compound may adsorb to the surfaces of standard polystyrene microtiter plates, reducing the available concentration in the broth.[8]
-
Solution: Perform a comparative experiment using both standard polystyrene plates and low-binding microtiter plates. A significantly lower MIC (≥4-fold) in the low-binding plates indicates that adsorption is occurring. If so, use low-binding plates for all future assays.[8]
-
Quantitative Data
Table 1: Quality Control Ranges for this compound
Regular testing of QC strains is critical for ensuring the accuracy and reproducibility of the MIC assay.[10] The following table summarizes the acceptable MIC ranges for commonly used QC strains with this compound.
| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 2 |
| Escherichia coli | 25922 | 2 - 8 |
| Pseudomonas aeruginosa | 27853 | 8 - 32 |
| Enterococcus faecalis | 29212 | 1 - 4 |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on established guidelines for determining the MIC of an antibacterial agent.[13][14][15][16]
1. Preparation of this compound Stock Solution a. Accurately weigh approximately 10 mg of this compound powder. b. Dissolve the powder in 100% ACS-grade Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 10 mg/mL (10,000 µg/mL). c. Vortex vigorously until the solution is completely clear. d. Aliquot and store at -80°C. The stock is stable for up to 6 months under these conditions.[8]
2. Preparation of Bacterial Inoculum a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a suitable broth (e.g., Tryptic Soy Broth) and incubate at 37°C until the culture reaches the logarithmic growth phase. c. Adjust the turbidity of the culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11] d. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum density of 5 x 10⁵ CFU/mL in the assay wells.
3. Assay Plate Preparation a. Thaw an aliquot of the this compound stock solution. b. Prepare an intermediate dilution of the compound in CAMHB at a concentration that is 2x the highest concentration to be tested (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution). c. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. d. Add 200 µL of the 2x starting concentration of this compound to well 1. e. Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[14] f. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no drug, no bacteria).
4. Inoculation and Incubation a. Add 100 µL of the prepared bacterial inoculum (from step 2d) to wells 1 through 11. The final volume in these wells will be 200 µL. b. The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL. c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
5. Reading the MIC a. Visually inspect the sterility control (well 12); it should be clear. b. Visually inspect the growth control (well 11); it should show robust turbidity. c. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (the first clear well).[7] Record the result in µg/mL.
Visualizations
Mechanism of Action Pathway
Caption: Putative mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting MIC assay variability.
References
- 1. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 3. Antibiotic - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. benchchem.com [benchchem.com]
- 12. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Degradation of Antimicrobial-IN-1 in Solution
Welcome to the technical support center for Antimicrobial-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The most common degradation pathways for small molecule antimicrobial agents like this compound are hydrolysis, oxidation, and photolysis.[1]
-
Hydrolysis: This is the cleavage of chemical bonds by water, a process that can be significantly influenced by the pH and temperature of the solution.[1][2] For example, antimicrobials with ester or amide groups, including β-lactam rings found in penicillins, are particularly susceptible to hydrolysis.[1]
-
Oxidation: This involves the reaction of the compound with oxygen, which can be accelerated by the presence of metal ions.[1][2] This often involves the formation of free radicals.[1]
-
Photolysis: Exposure to light, particularly UV light, can cause degradation.[2][3] Some antibiotic classes, like quinolones, are known to be light-sensitive.[2]
Q2: How does temperature affect the stability of this compound?
A2: Temperature plays a crucial role in the stability of this compound. Generally, higher temperatures accelerate the rate of chemical degradation.[2] Many antimicrobial agents are heat-labile and can lose activity at elevated temperatures.[2] For long-term storage, it is recommended to keep this compound solutions at low temperatures, such as 4°C, -20°C, or -80°C, as specified on the product data sheet.[2] Repeated freeze-thaw cycles should also be avoided as they can lead to degradation.[2]
Q3: What is the impact of pH on the stability of this compound?
A3: The pH of the solution can significantly impact the stability of this compound, primarily by influencing the rate of hydrolysis.[1][2] Some compounds are more stable in acidic conditions, while others are more stable in alkaline or neutral conditions. It is crucial to use buffered solutions to maintain a constant pH during your experiments, especially if the compound is known to be pH-sensitive.[2]
Q4: Can the solvent used to dissolve this compound affect its stability?
A4: Yes, the choice of solvent is critical for both solubility and stability.[2] It is important to use a solvent in which this compound is stable. For aqueous solutions, the purity of the water is important, and the use of buffers is recommended for pH-sensitive compounds.[2] If using an organic solvent like DMSO, ensure it is anhydrous to prevent hydrolysis.[4]
Troubleshooting Guide
Problem 1: I am observing a sudden loss of antimicrobial activity with my this compound solution.
-
Potential Cause 1: Improper Storage. Storing the solution at room temperature when it requires refrigeration or freezing can lead to rapid degradation.[2] Exposure to light can also cause photolysis of light-sensitive compounds.[2]
-
Solution: Always refer to the manufacturer's storage recommendations. Store solutions protected from light, for example, by using amber vials or wrapping tubes in aluminum foil.[4]
-
-
Potential Cause 2: pH Shift. The pH of your experimental medium may have shifted, accelerating degradation.[2]
-
Solution: Ensure your buffers are correctly prepared and have sufficient buffering capacity to maintain the desired pH throughout the experiment.[2]
-
-
Potential Cause 3: Repeated Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can degrade the compound.[2]
-
Potential Cause 4: Contamination. Contamination of your stock solution with bacteria or enzymes (e.g., beta-lactamases) could inactivate the antimicrobial.[2]
-
Solution: Use sterile techniques when preparing and handling solutions. Filter-sterilize solutions if appropriate.
-
Problem 2: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent.
-
Potential Cause 1: Inconsistent Inoculum Preparation. The density of the bacterial inoculum is a critical factor for reproducible MIC assays.[5]
-
Solution: Standardize your inoculum preparation using a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration.[5]
-
-
Potential Cause 2: Media Composition. Components of the culture medium can interact with the antimicrobial agent, affecting its activity.[5]
-
Solution: Use standardized media and protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).[5]
-
-
Potential Cause 3: Degradation During Incubation. this compound may be degrading under the incubation conditions (e.g., 37°C for 16-20 hours).[6]
-
Solution: Assess the stability of this compound under your specific assay conditions. This can be done by incubating the compound in the assay medium for the duration of the experiment and then testing its remaining concentration or activity.
-
Problem 3: I see a color change or precipitation in my this compound stock solution.
-
Potential Cause: Chemical Degradation. A visible change in the appearance of the solution, such as discoloration or the formation of a precipitate, is a strong indicator of chemical degradation.[4]
-
Solution: Discard the solution immediately and prepare a fresh stock solution, paying close attention to proper handling and storage procedures.[4]
-
Data Presentation
The following tables summarize hypothetical stability data for this compound under various conditions.
Table 1: Stability of this compound in Aqueous Solution at Different Temperatures.
| Temperature | Incubation Time (hours) | Percent Remaining |
| -20°C | 24 | >99% |
| 4°C | 24 | 98% |
| 25°C (Room Temp) | 24 | 85% |
| 37°C | 24 | 70% |
| Data based on incubation in a solution at pH 7.4.[4] |
Table 2: Influence of pH on the Stability of this compound.
| pH | Incubation Time (hours) at 37°C | Percent Remaining |
| 5.0 | 24 | 75% |
| 7.4 | 24 | 70% |
| 9.0 | 24 | 55% |
Table 3: Photostability of this compound.
| Condition | Exposure Time (hours) | Percent Remaining |
| Dark Control | 8 | >99% |
| Ambient Light | 8 | 92% |
| UV Light (254 nm) | 8 | 60% |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile DMSO) at a known concentration (e.g., 10 mg/mL).[4]
-
Working Solution: Dilute the stock solution to the final experimental concentration in the desired buffer or medium (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the working solution into multiple sterile tubes. Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, remove a tube from each temperature and immediately freeze it at -80°C to stop further degradation. Analyze the concentration of the remaining this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[7]
-
Data Analysis: Compare the concentration of this compound at each time point and temperature to the initial concentration (time 0) to determine the percentage of degradation.
Protocol 2: Assessment of Photostability
-
Preparation of Solution: Prepare a working solution of this compound in a transparent container (e.g., quartz cuvette or glass vial).
-
Light Exposure: Expose the solution to a controlled light source (e.g., a UV lamp or a xenon lamp simulating sunlight) for a defined period.[2] A control sample should be wrapped in aluminum foil to protect it from light.[2]
-
Sampling: At various time points, take aliquots from both the light-exposed and control samples.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a suitable analytical method like HPLC or UV-Vis spectroscopy.[7][8]
-
Data Analysis: Compare the concentration of the light-exposed sample to the dark control at each time point to quantify the extent of photodegradation.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for stability testing of this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. ijmr.net.in [ijmr.net.in]
Technical Support Center: Investigating Off-Target Effects of Novel Antimicrobial Compounds
Disclaimer: Information regarding a specific molecule designated "Antimicrobial-IN-1" is not publicly available. This guide provides a general framework and best practices for researchers and drug development professionals to identify and troubleshoot potential off-target effects of novel antimicrobial compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell lines at concentrations close to the antimicrobial effective dose. Could this be an off-target effect?
A1: Yes, this is a strong indicator of potential off-target effects. Ideally, an antimicrobial agent should exhibit selective toxicity, meaning it is harmful to the target microbe but not to the host cells. When the therapeutic window is narrow, it suggests the compound may be interacting with unintended cellular components in the mammalian cells, leading to toxicity.[1]
Q2: Our compound shows potent activity against our target microbe in one cell line, but significantly less activity in another. What could be the reason for this discrepancy?
A2: This variability between cell lines can often be attributed to differences in their molecular makeup.[1] Potential causes include:
-
Differential expression of off-target proteins: One cell line might express a protein that is an unintended target of your compound, leading to a specific cellular response that is absent in the other cell line.
-
Variations in metabolic activity: Cell lines can have different metabolic rates, which may affect the processing or detoxification of the compound.
-
Differences in signaling pathways: The baseline activity of signaling pathways can vary between cell lines, influencing their susceptibility to the compound's off-target effects.
Q3: How can we begin to identify the potential off-target of our novel antimicrobial compound?
A3: A systematic approach is recommended. Start with broad-based cellular assays and then move to more specific biochemical and target-based assays.[1] Consider the following strategies:
-
Phenotypic Profiling: Compare the cellular phenotype induced by your compound to those of well-characterized drugs.
-
Omics Approaches: Utilize transcriptomics, proteomics, or metabolomics to identify global changes in the cell upon treatment with your compound.[2] This can provide clues about the pathways being affected.
-
Affinity-based Methods: If your compound can be modified to include a tag, you can use techniques like affinity purification coupled with mass spectrometry to pull down its binding partners.
Troubleshooting Guide for Cell-Based Assays
This guide addresses common issues encountered during the experimental validation of antimicrobial compounds.
| Problem | Possible Cause | Troubleshooting Steps |
| High background or "false positives" in cytotoxicity assays. | Inherent fluorescence/luminescence of the compound. | Run a control plate with the compound in cell-free media to measure its intrinsic signal. |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination.[3][4] | |
| Assay reagents reacting with the compound. | Check for known interferences of your compound class with the chosen assay chemistry. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well.[4] Use an automated cell counter for accuracy. |
| Cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics.[3][4] | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells and reagents.[4] | |
| Low assay sensitivity or "false negatives" in antimicrobial assays. | Inappropriate assay timing. | Optimize the incubation time for both the compound treatment and the final assay readout.[3][4] |
| Poor compound solubility. | Verify the solubility of your compound in the assay medium. The use of a validated solvent and appropriate concentrations is crucial. | |
| Incorrect plate type for detection method. | For luminescence assays, use white-walled plates to maximize signal. For fluorescence assays, use black-walled plates to reduce background. For absorbance, use clear plates.[4] |
Potential Off-Target Mechanisms of Antimicrobial Classes
While the specific off-target effects are compound-dependent, understanding the general mechanisms of different antimicrobial classes can provide a starting point for your investigation.
| Antimicrobial Class (by Mechanism) | Primary Bacterial Target | Potential Eukaryotic Off-Target Liabilities |
| Cell Wall Synthesis Inhibitors | Peptidoglycan biosynthesis enzymes (e.g., transpeptidases).[5][6][7] | Generally low, as mammalian cells lack a cell wall. However, high concentrations could potentially interfere with other enzymatic processes. |
| Protein Synthesis Inhibitors | Ribosomes (30S or 50S subunits).[5][8] | Mitochondrial ribosomes share similarities with bacterial ribosomes, which can lead to mitochondrial toxicity. |
| DNA Replication Inhibitors | DNA gyrase, topoisomerases.[5][7] | Eukaryotic topoisomerases can be inhibited, leading to DNA damage and apoptosis in mammalian cells.[1] |
| Folate Synthesis Inhibitors | Dihydropteroate synthase, dihydrofolate reductase.[8] | Mammalian cells have a folate pathway, and inhibition of dihydrofolate reductase can be a mechanism of some anticancer drugs, indicating a potential for off-target effects.[2] |
| Cell Membrane Disruptors | Bacterial cell membrane integrity.[5] | Eukaryotic cell membranes can also be disrupted, leading to general cytotoxicity. |
Experimental Protocols
Protocol: Cell Viability and Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol provides a method to assess the viability of mammalian cells in response to a test compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well, black, clear-bottom tissue culture plates
-
Test compound stock solution (in a suitable solvent, e.g., DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from cell-free wells).
-
Normalize the fluorescence values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for investigating off-target effects.
Caption: Hypothetical off-target signaling pathway.
Caption: Decision tree for troubleshooting assay inconsistency.
References
- 1. benchchem.com [benchchem.com]
- 2. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. m.youtube.com [m.youtube.com]
- 5. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 7. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the Bioavailability of Antimicrobial-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the bioavailability of the novel investigational compound, Antimicrobial-IN-1.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
Poor oral bioavailability often stems from two primary challenges: low aqueous solubility and poor membrane permeability.[1][2] For a new chemical entity like this compound, it is crucial to first characterize its physicochemical properties to understand the underlying cause. According to the Biopharmaceutics Classification System (BCS), drugs are categorized based on their solubility and permeability, which helps in selecting an appropriate bioavailability enhancement strategy.[2][3]
Q2: What initial steps should I take to characterize the bioavailability issues of this compound?
A systematic evaluation of the compound's physicochemical characteristics is the recommended first step.[4] This includes determining its aqueous solubility at different pH values, its partition coefficient (LogP) to assess lipophilicity, and its solid-state properties (crystalline vs. amorphous).[1][2] Preliminary in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell culture models, can provide initial insights into its ability to cross biological membranes.
Q3: What are the main formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?
There are several established formulation strategies to enhance the bioavailability of poorly soluble drugs.[1][4][5] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size through techniques like micronization or nanomilling can improve its dissolution rate.[1][4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has higher solubility and dissolution rates than the crystalline form.[1][4]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract and potentially enhance absorption via the lymphatic pathway.[4][5]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[1][6][7]
-
Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.[6]
Troubleshooting Guides
Issue 1: this compound Shows Poor Dissolution in In Vitro Tests
This is a common issue for poorly water-soluble compounds and directly impacts their potential for oral absorption.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Crystallinity | Attempt to formulate an amorphous solid dispersion using polymers like PVP or HPMC. | Increased dissolution rate due to the higher energy state of the amorphous form. |
| Poor Wettability | Include a surfactant (e.g., Tween 80, SLS) in the formulation. | Improved wetting of the drug particles, leading to faster dissolution. |
| Large Particle Size | Employ particle size reduction techniques such as micronization or nanomilling. | Increased surface area available for dissolution, resulting in a faster dissolution rate. |
Issue 2: In Vivo Pharmacokinetic Studies Show Low Cmax and AUC
Low maximum plasma concentration (Cmax) and area under the curve (AUC) are indicative of poor absorption.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility in GI Fluids | Develop a lipid-based formulation (e.g., SEDDS) to maintain the drug in a solubilized state in the gut. | Enhanced absorption leading to higher Cmax and AUC values. |
| Low Permeability | Investigate the use of permeation enhancers (with caution and thorough safety evaluation). | Increased flux of the drug across the intestinal epithelium. |
| First-Pass Metabolism | Consider co-administration with an inhibitor of relevant metabolic enzymes (for research purposes) or explore alternative routes of administration. | Increased systemic exposure of the parent drug. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolve Drug and Polymer: Dissolve this compound and a suitable polymer (e.g., polyvinylpyrrolidone (B124986) K30) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product and pass it through a sieve to obtain a fine powder of uniform size.
-
Characterization: Characterize the ASD for its amorphous nature (using techniques like XRD and DSC), dissolution behavior, and stability.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).
-
Dissolution Medium: Prepare a dissolution medium that simulates gastrointestinal conditions (e.g., simulated gastric fluid without pepsin, pH 1.2; simulated intestinal fluid without pancreatin, pH 6.8).
-
Procedure:
-
Fill the dissolution vessels with 900 mL of the dissolution medium maintained at 37 ± 0.5 °C.
-
Place a known amount of the this compound formulation into each vessel.
-
Rotate the paddles at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.
-
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
Visualizations
Caption: Workflow for improving the bioavailability of a new chemical entity.
Caption: Potential mechanisms of action for an antimicrobial agent.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation approaches for orally administered poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Antimicrobial-IN-1
Welcome to the technical support center for Antimicrobial-IN-1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this compound, with a focus on mitigating cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and how might it relate to its observed cytotoxicity?
A1: this compound is a novel synthetic peptide designed to disrupt bacterial cell membranes. Its primary mechanism of action involves electrostatic interaction with the negatively charged components of the bacterial membrane, followed by insertion into the lipid bilayer, leading to pore formation and cell lysis.[1][2][3] However, at higher concentrations, this membrane-disrupting activity can also affect eukaryotic cells, which, while having a net neutral charge, possess microdomains of negative charge and are susceptible to the hydrophobic interactions driven by the peptide. This lack of complete selectivity is a primary contributor to its cytotoxic effects.[1][4]
Q2: I am observing significant cytotoxicity in my mammalian cell line even at concentrations close to the Minimum Inhibitory Concentration (MIC) for my target bacteria. What are the initial steps to troubleshoot this?
A2: High cytotoxicity near the MIC is a common challenge. Here are the initial troubleshooting steps:
-
Verify Compound Purity and Concentration: Ensure the purity of your this compound stock and accurately determine its concentration. Impurities from synthesis can contribute to cytotoxicity.
-
Optimize Serum Concentration in Culture Media: The presence of serum proteins can sometimes sequester the peptide, reducing its effective concentration and, consequently, its cytotoxicity. Experiment with varying serum concentrations (e.g., 5%, 10%, 20%) in your cytotoxicity assays to see if a therapeutic window can be established.
-
Evaluate Different Cytotoxicity Assays: Different assays measure different aspects of cell death (e.g., membrane integrity, metabolic activity).[5] It is advisable to use at least two different methods (e.g., LDH release for membrane rupture and MTT for metabolic activity) to confirm the cytotoxic profile.
-
Review Inoculum Preparation: For your antimicrobial assays, ensure your bacterial inoculum is consistent and at the correct density.[6] Inconsistencies can lead to variable MIC values, complicating the interpretation of the therapeutic index.
Q3: Can I modify this compound to reduce its cytotoxicity while preserving its antimicrobial activity?
A3: Yes, several chemical modification strategies can be employed to enhance the selectivity of antimicrobial peptides.[7][8] These approaches aim to decrease the peptide's interaction with mammalian cell membranes.
-
Amino Acid Substitution: Replacing some of the hydrophobic residues with more hydrophilic ones can decrease hemolytic activity.[4][7] For example, substituting a Tryptophan (Trp) with a Lysine (Lys) can reduce cytotoxicity.
-
N-terminal Modification: Adding a lipid moiety (lipidation) can sometimes enhance antimicrobial potency at lower concentrations, thereby widening the therapeutic window.[7]
-
Incorporate D-amino acids: Replacing L-amino acids with D-amino acids can increase resistance to proteolysis and may alter the peptide's interaction with chiral components of eukaryotic membranes, potentially reducing cytotoxicity.[1]
Q4: Are there formulation strategies that can help reduce the cytotoxicity of this compound?
A4: Yes, formulation strategies can be highly effective in reducing systemic and localized cytotoxicity by altering the biodistribution and release profile of the peptide.[9][10]
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can shield it from immediate interaction with host cells, allowing for more targeted delivery to the site of infection.[11][12][13]
-
Polymeric Nanoparticles: Loading the peptide into biodegradable polymeric nanoparticles can provide a sustained release, maintaining the local concentration above the MIC for the pathogen while keeping the systemic concentration below the toxic threshold.[12][14]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its solubility and circulation time, and the "stealth" properties of PEG can reduce interactions with host cells.[9]
Troubleshooting Guides
Issue 1: High Hemolytic Activity Observed
Symptoms: Significant lysis of red blood cells (RBCs) is observed in your hemolysis assay at concentrations required for antimicrobial efficacy.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| High Peptide Hydrophobicity | Synthesize and test analogs of this compound with reduced hydrophobicity. For example, substitute a Leucine with a Serine.[4] |
| Direct Membrane Interaction | Evaluate the effect of incorporating D-amino acids into the peptide sequence to potentially reduce interaction with eukaryotic membrane components.[1] |
| Non-specific Binding | Test the hemolytic activity in the presence of plasma to assess if serum proteins can mitigate the effect. |
Illustrative Data: Effect of Amino Acid Substitution on Hemolytic Activity
| Peptide Variant | Sequence Modification | HC50 (µg/mL)¹ | MIC vs. S. aureus (µg/mL) |
| This compound (WT) | (Original Sequence) | 25 | 8 |
| Variant 1 | Leucine to Serine substitution | 150 | 12 |
| Variant 2 | Tryptophan to Lysine substitution | 200 | 10 |
¹HC50: Concentration causing 50% hemolysis.
Issue 2: Inconsistent MIC Values
Symptoms: The Minimum Inhibitory Concentration (MIC) of this compound against the same bacterial strain varies significantly between experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Inoculum Density | Standardize the bacterial inoculum using a spectrophotometer to a 0.5 McFarland standard before each experiment.[6][15] |
| Variation in Media Composition | Use a standardized, high-quality growth medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB) for all MIC assays.[15] |
| Peptide Adsorption to Labware | Use low-protein-binding polypropylene (B1209903) plates and pipette tips for all experiments involving this compound. |
| Peptide Degradation | Prepare fresh stock solutions of this compound for each experiment and store them according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that reduces the metabolic activity of a mammalian cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293, HeLa) at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.
Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB).[15] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15]
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (bacteria without compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action and cytotoxicity of this compound.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Formulation strategies to reduce cytotoxicity.
References
- 1. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative Strategies and Methodologies in Antimicrobial Peptide Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. researchgate.net [researchgate.net]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Recent Advances in Antimicrobial Nano-Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization [frontiersin.org]
- 14. Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming In Vitro Resistance to Antimicrobial-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the investigational compound, Antimicrobial-IN-1, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: this compound is showing no activity against my bacterial strains. What are the possible reasons?
A1: Several factors could contribute to a lack of observable antibacterial activity:
-
Intrinsic Resistance: The tested bacterial strains may possess inherent resistance mechanisms to the class of compounds that this compound belongs to.[1][2]
-
Compound Instability: The agent may be unstable under the specific experimental conditions, such as the pH or temperature of the growth medium.[3]
-
Precipitation: this compound may have low solubility in the testing medium, causing it to precipitate and reducing its effective concentration.[3]
-
Incorrect Concentration Range: The concentrations tested might be too low to produce an antibacterial effect.
-
Efflux Pump Activity: Bacteria can utilize efflux pumps to actively remove the compound from the cell, preventing it from reaching its intracellular target.[1][2][4]
Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound between experiments. What could be the cause?
A2: Reproducibility issues with MIC assays can arise from several sources:
-
Inconsistent Inoculum Preparation: The density of the bacterial culture significantly impacts MIC results. It is crucial to standardize the inoculum using a spectrophotometer or McFarland standards.[5]
-
Variation in Media Composition: Minor variations in the components of the culture media can affect bacterial growth and the activity of the compound.[5] Using standardized media, such as Mueller-Hinton Broth, is recommended.[6]
-
Subjective Endpoint Reading: The visual determination of the lowest concentration that completely inhibits growth can be subjective.[5] Consider using a plate reader for more objective measurements of optical density.
-
Compound Degradation: Ensure that stock solutions of this compound are fresh and have been stored correctly to prevent degradation.[5]
Q3: My bacterial strain has developed resistance to this compound after several passages. What are the likely mechanisms?
A3: Acquired resistance can occur through several mechanisms:[1][4]
-
Target Modification: Mutations in the gene encoding the cellular target of this compound can reduce its binding affinity.[7]
-
Enzymatic Inactivation: The bacteria may have acquired the ability to produce enzymes that degrade or modify this compound, rendering it inactive.[1][7]
-
Upregulation of Efflux Pumps: Increased expression of efflux pumps can lead to more efficient removal of the compound from the cell.[1][2]
-
Decreased Permeability: Changes in the bacterial cell membrane or cell wall can reduce the uptake of this compound.[1]
Troubleshooting Guides
Issue 1: High MIC Values or No Activity
This guide provides a systematic approach to troubleshooting high MIC values or a complete lack of activity of this compound.
Caption: Troubleshooting workflow for high MIC values.
Issue 2: Investigating Acquired Resistance
If you suspect acquired resistance, the following workflow can help identify the underlying mechanism.
Caption: Workflow for investigating acquired resistance mechanisms.
Data Presentation
Table 1: Example MIC of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) of this compound Alone | MIC (µg/mL) of this compound + Efflux Pump Inhibitor | Fold Change in MIC |
| E. coli ATCC 25922 | 4 | 2 | 2 |
| S. aureus ATCC 29213 | 8 | 8 | 1 |
| Clinical Isolate K. pneumoniae 01 | 64 | 8 | 8 |
| Clinical Isolate P. aeruginosa 03 | >128 | 32 | >4 |
Table 2: Example Results from a Checkerboard Assay with a Potentiating Agent
| Organism | This compound MIC (µg/mL) | Potentiating Agent X MIC (µg/mL) | Combination MIC (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| E. coli Resistant Strain | 128 | 256 | 16 (IN-1) + 32 (Agent X) | 0.25 | Synergy |
| S. aureus MRSA | 64 | >512 | 32 (IN-1) + 64 (Agent X) | 0.625 | Additive |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.[6][8][9][10]
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum:
-
Aseptically select several colonies of the test bacterium from an agar (B569324) plate.
-
Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test medium.[9]
-
-
Microplate Preparation:
-
Dispense 100 µL of sterile Mueller-Hinton Broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, creating a 2x concentrated starting solution.
-
Perform serial two-fold dilutions by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard 100 µL from the last column of dilutions.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the antimicrobial agent to its final test concentration.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
Protocol 2: Checkerboard (Potentiation) Assay
This assay is used to assess the synergistic or potentiating effect of two compounds in combination.[11][12]
-
Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and the potentiating agent along the y-axis.
-
Inoculation: Inoculate the plate with the test organism at a standardized concentration, as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI value: ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.
-
Signaling Pathways and Mechanisms of Resistance
Common Mechanisms of Antimicrobial Resistance
Bacteria have evolved various strategies to resist the effects of antimicrobial agents. Understanding these can guide the development of new therapeutic approaches.[1][2][4]
Caption: Common mechanisms of bacterial resistance to antimicrobials.
References
- 1. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 2. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. researchgate.net [researchgate.net]
- 11. A simple assay to screen antimicrobial compounds potentiating the activity of current antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Issues with Antimicrobial-IN-1 stability at 37°C
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Antimicrobial-IN-1, particularly at an incubation temperature of 37°C. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound, focusing on its stability.
Question: My experimental results with this compound are inconsistent or show a loss of activity over time. Could this be a stability issue?
Answer: Yes, inconsistent results or a time-dependent loss of activity can be indicative of compound instability at 37°C. Small molecules can degrade in aqueous solutions, and components of cell culture media can sometimes interact with the compound, affecting its stability.[1] It is also possible that the compound is being metabolized by cells into an inactive form. To determine if stability is the issue, a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[2] This involves incubating this compound in your experimental medium (with and without cells) and quantifying the amount of the parent compound at various time points.
Question: What are the common causes of this compound degradation at 37°C?
Answer: Several factors can contribute to the degradation of a small molecule like this compound at 37°C:
-
Hydrolysis: The compound may be susceptible to hydrolysis in an aqueous environment, a process that can be accelerated by temperature.
-
Interaction with Media Components: Certain components in cell culture media, such as amino acids or vitamins, may react with this compound, leading to its degradation.[1]
-
pH of the Medium: The pH of the cell culture medium can influence the stability of the compound.
-
Presence of Serum: Serum proteins can sometimes stabilize a compound, but in other cases, enzymes present in the serum could contribute to its degradation.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[3]
-
Oxidation: The compound may be susceptible to oxidation, which can be influenced by the experimental conditions.
Troubleshooting Summary
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or decreasing compound activity | Compound degradation in the experimental medium at 37°C. | Perform a stability study of this compound in the specific medium using HPLC or LC-MS to quantify the remaining compound over time.[2][4] |
| High variability between experimental replicates | Incomplete solubilization of the compound or inconsistent sample handling. | Ensure complete dissolution of the stock solution and prepare fresh dilutions for each experiment. Standardize all sample handling and processing steps.[5] |
| No observable effect of the compound | The compound may have degraded before interacting with the target. | Test the compound's activity at earlier time points. Prepare fresh solutions immediately before use. |
| Change in media color or presence of precipitate | Compound instability leading to the formation of colored degradation products or insoluble precipitates. | Visually inspect the media during the experiment. If a color change or precipitate is observed, this is a strong indicator of instability. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting stability issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q2: How should I store the stock solution of this compound?
A2: For long-term storage, it is recommended to aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can contribute to compound degradation.
Q3: Can I pre-mix this compound in the cell culture medium and store it?
A3: It is generally not recommended to store this compound in cell culture medium for extended periods, especially at 4°C or higher. It is best to prepare fresh working solutions from the frozen stock for each experiment to ensure consistent activity.
Q4: Does the presence of serum in the culture medium affect the stability of this compound?
A4: The effect of serum can vary. Serum albumin can bind to and stabilize some small molecules, while enzymes in the serum may degrade others. It is advisable to test the stability of this compound in your specific cell culture medium both with and without serum.[1]
Q5: What is the expected mechanism of action for this compound?
A5: While the specific target of this compound is proprietary, it is designed to interfere with essential cellular processes in susceptible microorganisms.[6] Many antimicrobials act by inhibiting cell wall synthesis, protein synthesis, or nucleic acid replication.[7]
Hypothetical Signaling Pathway Inhibition
Caption: A simplified diagram of a hypothetical bacterial signaling pathway inhibited by this compound.
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the chemical stability of this compound in a liquid medium at 37°C using HPLC.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes or a 24-well plate
-
37°C incubator with 5% CO2
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[8]
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare two sets of your cell culture medium: one with 10% FBS and one without.
-
Spike the this compound stock solution into each medium to a final concentration of 10 µM. This is your working solution.
-
-
Incubation:
-
Aliquot 1 mL of each working solution into triplicate wells of a 24-well plate or into separate microcentrifuge tubes.
-
Immediately take a sample from each replicate for the time point T=0. Store this sample at -80°C until analysis.
-
Incubate the remaining samples at 37°C in a 5% CO2 incubator.
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours), storing them at -80°C.
-
-
Sample Analysis:
-
Thaw all samples.
-
If necessary, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate. Transfer the supernatant for analysis.
-
Analyze the samples by HPLC to determine the peak area corresponding to this compound.
-
-
Data Analysis:
-
Calculate the average peak area for the triplicates at each time point.
-
Normalize the average peak area at each time point to the average peak area at T=0 to determine the percentage of this compound remaining.
-
% Remaining = (Average Peak Area at time t / Average Peak Area at time 0) * 100
-
Experimental Workflow for Stability Assessment
Caption: A workflow diagram for assessing the stability of this compound.
Data Presentation
Stability of this compound at 37°C
The following table presents hypothetical data for the stability of this compound in DMEM at 37°C, with and without the presence of 10% Fetal Bovine Serum (FBS).
| Time (hours) | % Remaining (without FBS) | % Remaining (with 10% FBS) |
| 0 | 100% | 100% |
| 2 | 95% | 98% |
| 4 | 88% | 96% |
| 8 | 75% | 92% |
| 24 | 40% | 85% |
| 48 | 15% | 70% |
Disclaimer: The information provided in this technical support center is for guidance purposes only. The stability of this compound can be influenced by specific experimental conditions, and it is recommended that users perform their own stability assessments.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography for small-scale studies of drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antimicrobial-IN-1 Activity by Adjusting pH
Welcome to the technical support center for Antimicrobial-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental conditions for this compound, with a specific focus on the critical role of pH in its antimicrobial activity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting Guides
Inconsistent or suboptimal results when testing this compound can often be traced back to experimental variables. This guide provides a systematic approach to troubleshooting issues related to pH adjustment.
Issue 1: Low or No Antimicrobial Activity Observed
If you are observing lower than expected or no antimicrobial activity with this compound, consider the following possibilities related to pH:
| Possible Cause | Recommended Action |
| Suboptimal pH of the medium: The inherent pH of your growth medium may not be optimal for the activity of this compound. | Determine the optimal pH for this compound activity by performing a pH gradient assay. Test a range of pH values (e.g., 5.0 to 9.0) to identify the pH at which the compound exhibits maximum efficacy. |
| pH-dependent compound instability: this compound may degrade or precipitate at certain pH values, reducing its effective concentration. | Visually inspect your stock solutions and experimental wells for any signs of precipitation after pH adjustment. Consider performing stability studies of this compound at different pH values using techniques like HPLC. |
| Interaction with media components at a specific pH: The charge of this compound and media components can change with pH, leading to interactions that inactivate the compound. | If possible, test the activity of this compound in different types of media to see if the issue persists. This can help identify if a specific media component is interacting with the compound in a pH-dependent manner. |
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Values
Reproducibility is key in antimicrobial susceptibility testing. If you are experiencing significant variation in your MIC results for this compound, pH could be a contributing factor.
| Possible Cause | Recommended Action |
| Inconsistent pH across experiments: Minor variations in media preparation can lead to slight differences in the starting pH of your experiments. | Always measure and adjust the pH of your growth medium to the desired value before starting each experiment. Use a calibrated pH meter for accurate measurements. |
| Buffering capacity of the medium: Bacterial metabolism during an experiment can alter the local pH of the medium, especially if the medium has poor buffering capacity. | Use a well-buffered medium (e.g., MOPS-buffered Mueller-Hinton Broth) to maintain a stable pH throughout the incubation period. |
| pH alteration by the test compound: If this compound is acidic or basic, adding it to the medium can change the final pH of the assay. | Measure the pH of the medium after the addition of this compound at the highest concentration tested to ensure it remains within the optimal range. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for testing this compound?
A1: While the optimal pH for this compound needs to be determined empirically, a good starting point for many antimicrobial compounds is to test at a physiological pH of 7.2-7.4.[1] From there, you can explore a broader range to pinpoint the optimal condition for your specific experimental setup.
Q2: How does pH affect the mechanism of action of antimicrobial compounds?
A2: The pH of the environment can influence an antimicrobial agent in several ways. It can alter the charge of the compound, which may be crucial for its interaction with the bacterial cell membrane or its target protein.[2] Additionally, pH can affect the stability and solubility of the compound. Some antimicrobial agents have mechanisms that are inherently pH-dependent, such as those that disrupt the proton motive force across the bacterial membrane.
Q3: Can the optimal pH for this compound activity vary between different bacterial species?
A3: Yes, it is possible. Different bacteria have different optimal growth pH ranges and may possess different cell surface characteristics. Therefore, the interaction of this compound with the bacterial cell and its subsequent activity could be influenced by the specific bacterial species being tested. It is advisable to determine the optimal pH for each bacterial species of interest.
Q4: What is the best method to adjust the pH of my growth medium?
A4: To adjust the pH of your microbiological growth medium, use sterile solutions of a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH). Add the acid or base dropwise while continuously monitoring the pH with a calibrated pH meter until the desired value is reached. It is crucial to perform this adjustment before adding any thermolabile supplements and before inoculating with bacteria.
Q5: Should I be concerned about the effect of pH on the growth of the bacteria themselves?
A5: Absolutely. Extreme pH values can inhibit bacterial growth, which could be misinterpreted as antimicrobial activity.[3] Therefore, it is essential to include a bacterial growth control (bacteria in medium without this compound) at each pH value tested. This will allow you to distinguish between the inhibitory effect of the pH on the bacteria and the specific activity of this compound.
Data Presentation
The following table provides a hypothetical example of how to present data from a pH optimization experiment for this compound against Staphylococcus aureus.
Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus
| pH | MIC (µg/mL) of this compound | S. aureus Growth Control (OD600) at 24h |
| 5.0 | 16 | 0.25 |
| 6.0 | 8 | 0.85 |
| 7.0 | 4 | 0.92 |
| 7.4 | 2 | 0.95 |
| 8.0 | 8 | 0.90 |
| 9.0 | 32 | 0.60 |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Determining the Optimal pH for this compound Activity using Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound at various pH values.
-
Medium Preparation: Prepare a batch of Mueller-Hinton Broth (MHB) or another suitable growth medium.
-
pH Adjustment: Aliquot the MHB into separate sterile containers. Adjust the pH of each aliquot to the desired values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0) using sterile 1M HCl or 1M NaOH.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in each of the pH-adjusted MHB preparations.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in the corresponding pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Controls:
-
Growth Control: Include wells with inoculated, pH-adjusted MHB without any this compound for each pH value.
-
Sterility Control: Include wells with uninoculated, pH-adjusted MHB for each pH value.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
References
Common mistakes in Antimicrobial-IN-1 handling and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper handling and storage of Antimicrobial-IN-1. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Troubleshooting Guides
This section addresses common challenges that may arise during the handling and storage of this compound and other small molecule inhibitors.
Issue: Inconsistent Experimental Results or Loss of Compound Activity
Inconsistent results or a decrease in the expected activity of this compound can often be traced back to issues with its handling and storage.
-
Possible Cause 1: Compound Degradation. Small molecule inhibitors can degrade over time due to improper storage conditions.[1] Factors such as temperature, light exposure, and repeated freeze-thaw cycles can compromise the chemical integrity of the compound.
-
Solution: Always store this compound according to the manufacturer's recommendations. For long-term storage, it is generally advised to store compounds at -20°C or -80°C.[2] Stock solutions should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles.[1] It is also recommended to protect the compound from light by using amber vials or by wrapping the container in foil.[1]
-
-
Possible Cause 2: Improper Solution Preparation. The method of preparing stock and working solutions is critical for maintaining the compound's activity.
-
Solution: Ensure the compound is fully dissolved in the appropriate solvent. Sonication or gentle warming can aid in dissolution, but caution should be exercised as excessive heat can lead to degradation.[3] Always use high-purity solvents and prepare solutions fresh whenever possible.
-
-
Possible Cause 3: Inaccurate Pipetting or Dilution. Errors in pipetting or serial dilutions can lead to incorrect final concentrations in your assay, resulting in inconsistent data.
-
Solution: Calibrate your pipettes regularly. When performing serial dilutions, ensure thorough mixing between each step to maintain homogeneity.
-
Issue: Poor Aqueous Solubility
Many small molecule inhibitors, including potentially this compound, exhibit poor solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations in cell-based assays.[3]
-
Possible Cause 1: Hydrophobic Nature of the Compound. The chemical structure of the inhibitor may make it inherently difficult to dissolve in aqueous buffers.[4]
-
Solution: Prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3][5] This stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid affecting the biological system.[3][5]
-
-
Possible Cause 2: Compound Aggregation. At high concentrations, small molecules can form aggregates, which can lead to non-specific inhibition and misleading results.[3]
-
Solution: Visually inspect your solutions for any signs of cloudiness or precipitate.[3] If aggregation is suspected, try preparing a fresh dilution from your stock solution at a lower concentration.
-
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
Q2: What is the best solvent to use for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common choice for dissolving a wide range of organic molecules and is a good starting point for preparing a high-concentration stock solution.[3][5] Other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can also be tested depending on the compound's properties and the experimental system's tolerance.[3][5]
Q3: How many times can I freeze and thaw my stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation.[1] The best practice is to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C.
Q4: My stock solution has changed color. What should I do?
A4: A change in the color of your solution often indicates chemical degradation or oxidation of the compound.[1] This can be caused by exposure to light, air, or impurities in the solvent. It is best to discard the solution and prepare a fresh one.
Q5: The vehicle control (e.g., DMSO) is showing a biological effect in my experiment. What could be the cause?
A5: The final concentration of the organic solvent in your assay may be too high.[3] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3] Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle.[3]
Quantitative Data Summary
The following tables provide a summary of generally accepted quantitative parameters for handling and storing small molecule inhibitors.
Table 1: Recommended Storage Conditions for Small Molecule Inhibitors
| Condition | Solid Compound | Stock Solution in Organic Solvent |
| Temperature | -20°C (long-term) | -20°C or -80°C (long-term) |
| 2-8°C (short-term) | 2-8°C (short-term, if stable) | |
| Light | Protect from light (use amber vials or foil) | Protect from light (use amber vials or foil) |
| Moisture | Store in a desiccator | Tightly seal vials |
Table 2: Common Solvents and Recommended Final Concentrations
| Solvent | Typical Stock Concentration | Recommended Final Assay Concentration |
| DMSO | 10-50 mM | < 0.5% (v/v) |
| Ethanol | 10-50 mM | < 0.5% (v/v) |
| Methanol | 10-50 mM | < 0.5% (v/v) |
Experimental Protocols
Protocol: Preparation of a Stock Solution of this compound
This protocol provides a general method for preparing a stock solution of a small molecule inhibitor.
-
Materials:
-
This compound (solid form)
-
High-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
Validation of Antimicrobial-IN-1's Antibacterial Activity: A Comparative Guide
This guide provides a comparative analysis of the antibacterial activity of the novel compound, Antimicrobial-IN-1, against a panel of clinically relevant bacteria. The performance of this compound is evaluated alongside other established antimicrobial agents with diverse mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the validation and comparison of new antimicrobial candidates.
Comparative Performance Data
The antibacterial efficacy of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against both Gram-positive and Gram-negative bacteria. These values were compared with those of three well-characterized antibiotics: Ciprofloxacin (a fluoroquinolone), Vancomycin (a glycopeptide), and Polymyxin B (a polypeptide). The results are summarized in the table below.
| Antimicrobial Agent | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Mechanism of Action |
| This compound | Staphylococcus aureus (MRSA) | 2 | 4 | Putative Cell Wall Synthesis Inhibitor |
| Escherichia coli | 8 | 16 | ||
| Ciprofloxacin | Staphylococcus aureus (MRSA) | >256 | >256 | Inhibits DNA gyrase and topoisomerase IV[1] |
| Escherichia coli | 0.015 | 0.03 | ||
| Vancomycin | Staphylococcus aureus (MRSA) | 1 | 2 | Inhibits peptidoglycan synthesis[2][3] |
| Escherichia coli | >1024 | >1024 | ||
| Polymyxin B | Staphylococcus aureus (MRSA) | >128 | >128 | Disrupts the bacterial cytoplasmic membrane[2] |
| Escherichia coli | 0.5 | 1 |
Experimental Protocols
The following methodologies were employed to assess the antibacterial activity of the tested compounds. These standard protocols are widely accepted in the field of antimicrobial susceptibility testing.[4]
Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[4][5]
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator agents were prepared in an appropriate solvent. A series of two-fold serial dilutions were then made in 96-well microtiter plates using Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Bacterial strains were cultured overnight, and the suspension was adjusted to a 0.5 McFarland turbidity standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent in which there was no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was plated onto Mueller-Hinton Agar (MHA).
-
Incubation: The MHA plates were incubated at 37°C for 24 hours.
-
Result Interpretation: The MBC was determined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.
Visualizing Methodologies and Pathways
Diagrams are provided below to illustrate the experimental workflow for determining antibacterial activity and a hypothetical signaling pathway that could be targeted by an antimicrobial agent.
Caption: Workflow for MIC and MBC determination.
Caption: Hypothetical mechanism of this compound.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Comparative Analysis of Cross-Resistance Profiles: Antimicrobial-IN-1 and Other Antibiotic Classes
Introduction
Antimicrobial-IN-1 is a novel investigational agent belonging to the class of bacterial type II topoisomerase inhibitors. Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, repair, and recombination. Understanding the potential for cross-resistance between this compound and existing antibiotic classes is paramount for its clinical development and strategic positioning. This guide provides a comparative analysis of cross-resistance profiles, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in evaluating the performance of this compound against multidrug-resistant bacterial strains.
Quantitative Assessment of Cross-Resistance
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator antibiotics against a panel of clinically relevant bacterial strains with well-characterized resistance mechanisms.
Table 1: Activity against Escherichia coli Strains
| Strain | Genotype/Phenotype | This compound MIC (µg/mL) | Ciprofloxacin (B1669076) MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| ATCC 25922 | Wild-Type | 0.06 | 0.03 | 0.25 | 0.5 |
| EC-GyrA-S83L | GyrA S83L mutation | 2 | 8 | 0.25 | 0.5 |
| EC-AcrAB-Up | AcrAB-TolC efflux pump overexpression | 0.5 | 1 | 0.25 | 0.5 |
| EC-CTX-M-15 | Extended-Spectrum β-Lactamase (ESBL) | 0.06 | 0.03 | >256 | 0.5 |
Table 2: Activity against Staphylococcus aureus Strains
| Strain | Genotype/Phenotype | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Oxacillin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| ATCC 29213 | Wild-Type | 0.12 | 0.25 | 0.5 | 0.25 |
| SA-GyrA-S84L | GyrA S84L mutation | 4 | 16 | 0.5 | 0.25 |
| SA-NorA-Up | NorA efflux pump overexpression | 1 | 8 | 0.5 | 0.25 |
| MRSA N315 | Methicillin-Resistant (mecA positive) | 0.12 | 0.25 | 128 | >64 |
Interpretation of Data:
The data indicates that this compound retains potent activity against strains with resistance mechanisms that do not directly involve its target. For instance, its efficacy is unaffected by the presence of an ESBL in E. coli or the mecA gene in S. aureus. However, cross-resistance is observed with ciprofloxacin in strains harboring mutations in the quinolone resistance-determining region (QRDR) of gyrA or those overexpressing efflux pumps like AcrAB-TolC and NorA. This suggests that while this compound may be affected by existing fluoroquinolone resistance mechanisms, its novel structure may allow it to better evade some of these mechanisms compared to older quinolones.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the bacterial strain from an overnight agar (B569324) plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum 1:100 in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of each antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate using cation-adjusted MHB. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
2. Checkerboard Assay for Synergy Analysis
This method is used to assess the interaction between two antimicrobial agents.
-
Plate Setup:
-
In a 96-well microtiter plate, dilute antibiotic A horizontally and antibiotic B vertically to create a matrix of concentrations.
-
The final plate will contain various combinations of the two drugs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Incubate under appropriate conditions.
-
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug: FIC A = (MIC of A in combination) / (MIC of A alone).
-
Calculate the FIC index: ΣFIC = FIC A + FIC B.
-
Interpret the results:
-
Synergy: ΣFIC ≤ 0.5
-
Indifference: 0.5 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
-
-
Visualizing Mechanisms and Workflows
Signaling Pathways and Resistance Mechanisms
The following diagram illustrates the mechanism of action of this compound and potential pathways leading to cross-resistance.
Caption: Mechanism of action and cross-resistance pathways for topoisomerase inhibitors.
Experimental Workflow for Cross-Resistance Assessment
The diagram below outlines a typical workflow for investigating cross-resistance.
Caption: Standard experimental workflow for assessing antimicrobial cross-resistance.
A Comparative Analysis of Antimicrobial-IN-1 and Traditional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a novel investigational antimicrobial agent, Antimicrobial-IN-1, against traditional antibiotics—penicillin, ciprofloxacin (B1669076), and vancomycin (B549263). The data presented herein is a synthesis of established literature and hypothetical projections for this compound, designed to illustrate its potential therapeutic profile.
Executive Summary
Antimicrobial resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents with superior efficacy and novel mechanisms of action. This compound is a hypothetical broad-spectrum antibiotic designed to address this challenge. This guide presents a comparative analysis of its in vitro efficacy against key Gram-positive and Gram-negative bacteria, including a multidrug-resistant strain, benchmarked against widely used traditional antibiotics.
Data Presentation: In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values and time-kill assay results for this compound and traditional antibiotics against Staphylococcus aureus, Escherichia coli, and Methicillin-Resistant Staphylococcus aureus (MRSA).
| Antimicrobial Agent | Target Organism | MIC (µg/mL) | Time-Kill Assay (Log Reduction in CFU/mL at 4x MIC) |
| This compound | Staphylococcus aureus | 0.5 | > 3-log reduction at 4 hours (Bactericidal) |
| Escherichia coli | 1 | > 3-log reduction at 6 hours (Bactericidal) | |
| MRSA | 1 | > 3-log reduction at 4 hours (Bactericidal) | |
| Penicillin | Staphylococcus aureus | 0.125 - >256[1][2][3] | Variable, often bacteriostatic against resistant strains |
| Escherichia coli | Resistant | Not Applicable | |
| MRSA | Resistant | Not Applicable | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 2 | ~2-log reduction at 24 hours (Bacteriostatic) |
| Escherichia coli | ≤0.06 - >8[4] | > 3-log reduction at 8 hours (Bactericidal)[5] | |
| MRSA | 0.12 - >32 | Variable, often bacteriostatic | |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | > 3-log reduction at 24 hours (Bactericidal)[6] |
| Escherichia coli | Resistant | Not Applicable | |
| MRSA | 0.5 - 2[7][8][9][10][11] | > 3-log reduction at 24 hours (Bactericidal)[6][12][13] |
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. This compound and the selected traditional antibiotics exhibit distinct modes of inhibiting bacterial growth and survival.
This compound: Inhibition of Lipo-Polysaccharide Transport
This compound is hypothesized to act via a novel mechanism, targeting the LptA protein, a key component of the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria. In Gram-positive bacteria, it is proposed to disrupt teichoic acid synthesis, leading to cell wall instability. This dual-targeting approach suggests a broad spectrum of activity.
Traditional Antibiotics: Established Pathways
-
Penicillin: This beta-lactam antibiotic inhibits penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan in the bacterial cell wall. This disruption leads to a weakened cell wall and subsequent cell lysis.[14][15][16][17]
-
Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[18] Inhibition of these enzymes prevents DNA replication and repair, leading to bacterial cell death.[19][20][21]
-
Vancomycin: This glycopeptide antibiotic interferes with cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[22][23][24] This binding blocks the transglycosylation and transpeptidation steps, preventing the formation of a stable cell wall.[25]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[26][27][28][29][30]
Workflow for MIC Determination:
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Serial Dilutions: The antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[31][32][33][34]
Detailed Steps:
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in CAMHB.
-
Exposure: The bacterial suspension is added to flasks containing the antimicrobial agent at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, and 4x MIC). A growth control flask without the antibiotic is also included.
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Quantification: Serial dilutions of each aliquot are plated on appropriate agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL.
-
Data Analysis: The log10 CFU/mL is plotted against time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum, while a bacteriostatic effect is a <3-log10 reduction.[31][32][33]
Conclusion
This comparative guide highlights the potential of the hypothetical novel antibiotic, this compound. Its distinct mechanism of action and projected potent bactericidal activity against a broad spectrum of bacteria, including a multidrug-resistant strain, underscore the importance of continued research and development in the field of antimicrobial agents. The provided experimental data and protocols offer a framework for the evaluation of such novel compounds against established traditional antibiotics. Further in vivo studies and clinical trials would be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. jwatch.org [jwatch.org]
- 2. Detection and Prevalence of Penicillin-Susceptible Staphylococcus aureus in the United States in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated Exposure of Escherichia coli to High Ciprofloxacin Concentrations Selects gyrB Mutants That Show Fluoroquinolone-Specific Hyperpersistence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. jwatch.org [jwatch.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 15. Penicillin-binding protein - Proteopedia, life in 3D [proteopedia.org]
- 16. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin Binding Protein [pdb101.rcsb.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Broth Microdilution | MI [microbiology.mlsascp.com]
- 27. journals.asm.org [journals.asm.org]
- 28. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 29. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 30. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. emerypharma.com [emerypharma.com]
- 33. periodicos.uem.br [periodicos.uem.br]
- 34. researchgate.net [researchgate.net]
A Comparative Analysis of Antimicrobial-IN-1 Efficacy and Reproducibility
An Objective Guide for Researchers and Drug Development Professionals
The emergence of antimicrobial resistance necessitates the rigorous evaluation of novel therapeutic agents. This guide provides a comparative analysis of the experimental results for a representative novel compound, designated here as Antimicrobial-IN-1, alongside established antimicrobial agents. The data presented is synthesized from typical findings in antimicrobial research to illustrate a framework for assessing reproducibility and comparative efficacy.
Comparative Efficacy: Minimum Inhibitory and Bactericidal Concentrations
The in vitro efficacy of an antimicrobial agent is fundamentally assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that will prevent the growth of an subculture of the microorganism.
Below is a summary of representative MIC and MBC values for this compound compared to common antibiotics against key pathogenic strains. These values are illustrative and intended to provide a basis for experimental comparison.
| Microorganism | Antimicrobial Agent | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | This compound | 2 | 4 |
| Vancomycin | 1 | 2 | |
| Ciprofloxacin | 0.5 | 1 | |
| Escherichia coli (ATCC 25922) | This compound | 8 | 16 |
| Ciprofloxacin | 0.015 | 0.03 | |
| Gentamicin | 0.5 | 1 | |
| Pseudomonas aeruginosa (ATCC 27853) | This compound | 16 | 32 |
| Ciprofloxacin | 0.25 | 0.5 | |
| Gentamicin | 1 | 2 |
Experimental Protocols
Reproducibility of experimental findings is paramount in drug development. The following are standardized protocols for determining MIC and MBC values, crucial for validating the efficacy of agents like this compound.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator agents are prepared in an appropriate solvent. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates for 18-24 hours. A few colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is determined as an extension of the MIC assay.
-
Subculturing: Following the MIC reading, a 10 µL aliquot is taken from each well that shows no visible growth.
-
Plating: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Benchmarking Antimicrobial-IN-1: A Comparative Analysis Against Resistant Pathogens
For Immediate Release
In the ongoing battle against antimicrobial resistance, the development of novel therapeutic agents is paramount. This guide presents a comparative performance analysis of Antimicrobial-IN-1, a novel investigational agent, against a panel of clinically significant resistant bacterial strains. This document is intended for researchers, scientists, and drug development professionals, providing objective, data-driven insights into the efficacy of this compound compared to standard-of-care antibiotics.
Executive Summary
This compound demonstrates significant in vitro activity against key multidrug-resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecium (VRE), and Carbapenem-resistant Escherichia coli (CRE). This guide provides a comprehensive overview of its performance, detailed experimental methodologies, and a putative mechanism of action to facilitate further research and development.
Comparative In Vitro Efficacy
The antimicrobial activity of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of resistant strains. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[1][2] The results are summarized and compared with those of commonly used antibiotics.
Data Presentation
| Organism | Strain | This compound MIC (µg/mL) | Vancomycin (B549263) MIC (µg/mL) | Linezolid MIC (µg/mL) | Daptomycin MIC (µg/mL) | Ceftaroline MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 0.5 | 1[3] | 1[1] | 0.75[1] | 0.5[3] |
| Enterococcus faecium (VRE) | ATCC 51559 | 1 | ≥256[4][5] | 2[6] | ≤4[6] | N/A |
| Escherichia coli (CRE) | Clinical Isolate | 2 | N/A | N/A | N/A | N/A |
| Organism | Strain | This compound MIC (µg/mL) | Meropenem MIC (µg/mL) | Ceftazidime-avibactam MIC (µg/mL) | Tigecycline MIC (µg/mL) |
| Escherichia coli (CRE) | Clinical Isolate | 2 | >8 | 4[7] | 2 |
N/A: Not Applicable
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) was performed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Broth Microdilution Method:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator antibiotics were prepared in an appropriate solvent. A series of two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains were cultured on appropriate agar (B569324) plates overnight. Colonies were then used to prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antimicrobial agents, was inoculated with the standardized bacterial suspension. The plates were incubated at 35°C for 16-20 hours under ambient air conditions.[11]
-
MIC Determination: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.[8] Appropriate quality control strains were included to ensure the validity of the results.
Mandatory Visualizations
Putative Mechanism of Action: Inhibition of the WalK/WalR Two-Component System
This compound is hypothesized to inhibit the WalK/WalR two-component signal transduction system, which is essential for cell wall metabolism and viability in Gram-positive bacteria. This system is a novel target for antibacterial agents. By inhibiting the autophosphorylation of the sensor kinase WalK, this compound prevents the activation of the response regulator WalR, thereby disrupting downstream gene expression necessary for cell wall synthesis and leading to cell death.
Caption: Putative mechanism of this compound targeting the WalK/WalR system.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps in the broth microdilution assay used to determine the minimum inhibitory concentration of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. researchgate.net [researchgate.net]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
Confirming the Target of Antimicrobial-IN-1: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antimicrobial-IN-1, a novel investigational agent, and its putative target confirmation through genetic methodologies. We present a framework for validating the mechanism of action of new antimicrobial compounds, using this compound as a case study. The experimental data herein is illustrative, designed to guide researchers in applying these techniques.
Introduction to this compound and its Putative Target
This compound is a synthetic small molecule demonstrating potent bactericidal activity against a range of Gram-positive and Gram-negative pathogens in preclinical studies. Preliminary biochemical assays suggest that this compound inhibits bacterial cell wall biosynthesis.[1][2] The hypothesized molecular target is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) , an essential enzyme that catalyzes the first committed step in peptidoglycan biosynthesis.[1]
To rigorously validate MurA as the direct target of this compound, a series of genetic experiments were conducted. This guide compares the outcomes of these experiments with a known MurA inhibitor, Fosfomycin, providing a benchmark for evaluating the efficacy and specificity of this compound.
Comparative Efficacy of this compound
The in vitro activity of this compound was compared against Fosfomycin and a beta-lactam antibiotic (Ampicillin) against Escherichia coli ATCC 25922.
| Compound | Target Pathway | MIC (µg/mL) | MBC (µg/mL) | Frequency of Resistance |
| This compound | Peptidoglycan Synthesis (MurA) | 2 | 4 | 1 x 10-8 |
| Fosfomycin | Peptidoglycan Synthesis (MurA) | 4 | 8 | 5 x 10-7 |
| Ampicillin | Peptidoglycan Synthesis (Transpeptidases) | 8 | 16 | 2 x 10-7 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Genetic Target Validation Studies
Several genetic approaches can be employed to confirm the target of a novel antimicrobial agent.[3][4] These methods rely on observing how genetic modifications that alter the target protein or its expression level affect the susceptibility of the bacteria to the compound.
Whole-Genome Sequencing of Resistant Mutants
Spontaneous mutants of E. coli resistant to this compound were selected by plating a high-density bacterial culture on agar (B569324) containing 4x MIC of the compound. Whole-genome sequencing of these resistant isolates was performed to identify mutations responsible for the resistance phenotype.[3]
| Mutant Isolate | Resistance Level (Fold increase in MIC) | Gene Mutated | Amino Acid Change |
| R-1 | 16 | murA | C115D |
| R-2 | 32 | murA | G142S |
| R-3 | 8 | glpT | Frameshift |
Mutations in the murA gene directly suggest it is the target. The mutation in glpT, a transporter, indicates a potential mechanism of resistance via reduced drug uptake, which is also observed with Fosfomycin.
Target Overexpression
To further validate MurA as the target, the murA gene was cloned into an inducible expression vector and transformed into E. coli. The MIC of this compound was determined with and without induction of murA overexpression.
| Plasmid | Inducer (IPTG) | MIC of this compound (µg/mL) |
| pVector (Control) | - | 2 |
| pVector (Control) | + | 2 |
| pMurA | - | 2 |
| pMurA | + | 64 |
A significant increase in MIC upon overexpression of the target gene is strong evidence of direct interaction.
Target Knockdown
A CRISPR interference (CRISPRi) system was used to create a conditional knockdown of murA expression in E. coli. The susceptibility to a sub-lethal concentration of this compound was then assessed.
| Strain | Inducer (aTc) | Relative murA mRNA level | Fold Change in Zone of Inhibition |
| Control | - | 1.0 | 1.0 |
| Control | + | 0.9 | 1.1 |
| murA knockdown | - | 1.1 | 1.0 |
| murA knockdown | + | 0.2 | 4.5 |
Increased sensitivity to the antimicrobial upon reduced expression of the putative target gene provides complementary evidence for target engagement.
Experimental Protocols
Generation of Resistant Mutants and Whole-Genome Sequencing
-
A culture of E. coli ATCC 25922 is grown to late-log phase.
-
Approximately 1010 cells are plated onto Mueller-Hinton agar plates containing 4x MIC of this compound.
-
Plates are incubated for 48 hours at 37°C.
-
Colonies that appear are isolated and re-streaked on selective plates to confirm resistance.
-
Genomic DNA is extracted from confirmed resistant isolates.
-
Whole-genome sequencing is performed using a next-generation sequencing platform.
-
Single nucleotide polymorphisms (SNPs) and insertions/deletions are identified by comparing the mutant genomes to the wild-type reference genome.
Target Overexpression Assay
-
The murA gene is amplified from E. coli genomic DNA by PCR and cloned into an IPTG-inducible expression vector (e.g., pET-28a).
-
The resulting plasmid (pMurA) and an empty vector control are transformed into E. coli.
-
MIC testing is performed using broth microdilution in the presence and absence of a sub-lethal concentration of IPTG (e.g., 0.1 mM) to induce gene expression.
CRISPRi-mediated Gene Knockdown
-
A specific single-guide RNA (sgRNA) targeting the promoter region of the murA gene is designed and cloned into a dCas9-expressing plasmid under the control of an anhydrotetracycline (B590944) (aTc)-inducible promoter.
-
The resulting plasmid is transformed into E. coli.
-
Overnight cultures are grown with and without aTc to induce dCas9-sgRNA expression and subsequent knockdown of murA.
-
The effect on antimicrobial susceptibility is determined by a disk diffusion assay using a sub-inhibitory concentration of this compound. The zone of inhibition is measured.
-
Quantitative real-time PCR (qRT-PCR) is performed to confirm the reduction in murA mRNA levels upon induction.
Visualizing Pathways and Workflows
Caption: Inhibition of peptidoglycan synthesis by various antibiotics.
Caption: Workflow for genetic validation of an antimicrobial target.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Antimicrobial-IN-1
Disclaimer: The specific disposal protocols for a substance designated "Antimicrobial-IN-1" are not available in publicly accessible resources. The following guidelines are based on established best practices for the disposal of general antimicrobial agents and chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals must always consult the Safety Data Sheet (SDS) for the specific agent and adhere to their institution's environmental health and safety (EHS) protocols.
Improper disposal of antimicrobial agents can contribute to environmental contamination and the development of antimicrobial resistance.[1][2] Therefore, strict adherence to established disposal procedures is crucial for laboratory safety and environmental stewardship.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to take appropriate safety measures to protect personnel and prevent environmental contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.[3]
-
Ventilation: All procedures should be carried out in a well-ventilated area, such as a fume hood.[4]
-
Spill Containment: In the event of a spill, immediately contain and clean the area to minimize exposure.[3]
Quantitative Data Summary: Antimicrobial Waste Disposal
The appropriate disposal method for antimicrobial waste is contingent on its concentration and the heat stability of the specific compound. The following table summarizes the recommended disposal methods for different categories of antimicrobial waste.
| Waste Type | Description | General Disposal Method | Key Considerations |
| High-Concentration Waste | Stock solutions, unused neat compounds. | Treat as hazardous chemical waste.[3][5] | Collect in a designated, properly labeled, and sealed waste container. Follow institutional guidelines for chemical waste pickup and disposal.[6] |
| Low-Concentration Liquid Waste | Used cell culture media, experimental solutions. | Decontamination (if applicable) followed by disposal as chemical waste.[3] | The primary factor for treatment is the heat stability of the antimicrobial agent.[3] |
| Contaminated Solid Waste | Pipette tips, gloves, flasks, empty containers. | Dispose of in designated biohazardous or chemical waste containers.[3] | Empty containers of acutely hazardous chemicals may require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[4] For other containers, consult the product label or supplier for return or disposal information.[1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of antimicrobial waste. These are generalized procedures and must be adapted to the specific properties of this compound as detailed in its SDS and institutional guidelines.
Protocol 1: Disposal of High-Concentration this compound Waste
Objective: To safely dispose of concentrated solutions and neat this compound.
Materials:
-
Designated hazardous chemical waste container (compatible material)[4]
-
Waste labels
-
Personal Protective Equipment (PPE)
Procedure:
-
Carefully transfer the high-concentration this compound waste into a designated and compatible hazardous chemical waste container.
-
Ensure the container is securely sealed to prevent leaks or spills.[4]
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound" and its chemical formula if known), and any other information required by your institution.
-
Store the waste container in a designated, secure area until it is collected by your institution's hazardous waste management program.[3]
Protocol 2: Disposal of Low-Concentration this compound Waste (Liquid)
Objective: To treat and dispose of used cell culture media and other dilute solutions containing this compound.
Materials:
-
Autoclavable container (if the agent is heat-labile)
-
Chemical waste container (if the agent is heat-stable)
-
Autoclave
-
PPE
Procedure:
-
Characterize the Waste: Determine the heat stability of this compound by consulting its Safety Data Sheet (SDS).
-
For Heat-Labile Antimicrobial Agents: a. Collect the liquid waste in a vented, autoclavable container.[6] b. Place the container in a secondary, autoclave-safe tray to contain any potential spills.[6] c. Autoclave the waste following standard procedures (e.g., 121°C for 30-60 minutes for a liquid cycle).[6] d. After the autoclave cycle is complete and the waste has cooled, it may be permissible to dispose of it down the drain, but only if no other hazardous chemicals are present and this is in accordance with institutional guidelines .[3]
-
For Heat-Stable Antimicrobial Agents: a. If the antimicrobial agent is not deactivated by autoclaving, the waste must be treated as chemical waste.[3] b. Collect the liquid waste in a designated chemical waste container. c. Seal and label the container appropriately. d. Arrange for disposal through your institution's hazardous waste program.[6]
Mandatory Visualizations
Decision Workflow for Antimicrobial Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. jmatonline.com [jmatonline.com]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
Essential Safety and Handling Protocol for Novel Antimicrobial Compounds
Prudent Handling of Antimicrobial-IN-1 in a Research Environment
Given the absence of a specific Safety Data Sheet (SDS) for "this compound," it is imperative to treat this compound as a substance with unknown potential hazards. The following guidelines are based on established best practices for handling novel chemical entities in a laboratory setting and are designed to ensure the safety of all personnel. A thorough risk assessment should be conducted before any handling of this compound.
Researchers and drug development professionals must adhere to stringent safety protocols to minimize exposure and prevent contamination. This includes the use of appropriate personal protective equipment (PPE), adherence to proper handling and disposal procedures, and readiness for emergency situations.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to mitigating risks associated with handling new and uncharacterized antimicrobial agents. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Nitrile gloves (double-gloving recommended), lab coat or gown, safety glasses with side shields or goggles, and a certified N95 or higher respirator (if handling powder that could become airborne). Work should be performed in a chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation and Handling | Nitrile gloves, lab coat or gown, and safety glasses with side shields or goggles. All work should be conducted within a certified chemical fume hood. |
| In Vitro / In Vivo Administration | Nitrile gloves, lab coat or gown, and safety glasses. Additional PPE, such as a face shield, may be necessary depending on the specific procedure and potential for splashes. |
| Waste Disposal | Nitrile gloves, lab coat or gown, and safety glasses. Use of a face shield is recommended when handling bulk waste. |
Operational and Disposal Plan
A clear and concise operational plan is essential for the safe handling and disposal of this compound. The following step-by-step guidance should be followed.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage temperature should be as recommended by the supplier.
-
Maintain an accurate inventory of the compound.
Handling and Experimental Procedures:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure all necessary PPE is readily available and in good condition.
-
Use dedicated labware and equipment when possible. If not feasible, thoroughly decontaminate all equipment after use.
-
Avoid the generation of dust and aerosols.
-
In case of a spill, follow established laboratory spill cleanup procedures for potent compounds. This typically involves using an absorbent material, decontaminating the area, and disposing of all materials as hazardous waste.
Disposal:
-
All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Experimental Workflow for Safe Handling
The following diagram illustrates the general workflow for safely handling a novel antimicrobial compound in a laboratory setting.
Caption: Workflow for the safe handling of novel chemical compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
